PVTX-321
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C51H55FN4O6 |
|---|---|
Molekulargewicht |
839.0 g/mol |
IUPAC-Name |
(3S)-3-[1'-[[7-[2-fluoro-4-[(1S,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]-5-methoxyphenyl]-7-azaspiro[3.5]nonan-2-yl]methyl]-6-oxospiro[2,8-dihydrofuro[2,3-e]isoindole-3,4'-piperidine]-7-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C51H55FN4O6/c1-61-44-25-43(41(52)24-38(44)46-35(32-5-3-2-4-6-32)9-7-33-23-34(57)8-10-36(33)46)55-21-15-50(16-22-55)26-31(27-50)28-54-19-17-51(18-20-54)30-62-47-39-29-56(42-13-14-45(58)53-48(42)59)49(60)37(39)11-12-40(47)51/h2-6,8,10-12,23-25,31,35,42,46,57H,7,9,13-22,26-30H2,1H3,(H,53,58,59)/t35-,42+,46+/m1/s1 |
InChI-Schlüssel |
PZALWGOYMJLNSI-KPZRQYOZSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
PVTX-321: A Technical Deep Dive into the Mechanism of Action of a Novel ERα Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the preclinical data and mechanism of action for PVTX-321, an investigational heterobifunctional degrader of the estrogen receptor α (ERα). The information is compiled from publicly available scientific abstracts and presentations.
Core Mechanism of Action
This compound is an orally bioavailable heterobifunctional degrader, designed to target and eliminate the ERα protein, a key driver in the majority of breast cancers.[1][2] Its mechanism is particularly relevant for treating ER-positive (ER+)/HER2-negative (HER2-) breast cancers that have developed resistance to standard endocrine therapies, often through mutations in the ESR1 gene which encodes for ERα.[1][2]
As a heterobifunctional molecule, this compound is comprised of two key moieties connected by a linker: one end binds to the ERα protein, and the other recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This proximity induces the formation of a ternary complex between ERα, this compound, and CRBN. The E3 ligase then tags the ERα protein with ubiquitin, marking it for destruction by the cell's natural protein disposal machinery, the proteasome.[4] This process of induced degradation effectively removes both wild-type and mutant ERα from the cancer cells.[1][2]
Beyond degradation, this compound also acts as a full antagonist of ERα, directly inhibiting its function.[1][2] This dual-action mechanism—degradation and antagonism—translates into potent anti-proliferative activity.[1]
Below is a diagram illustrating the core signaling pathway of this compound's mechanism of action.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The data highlights its potency in degrading ERα, inhibiting cancer cell growth, and causing tumor regression.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line / Assay | Result | Citation |
| ERα Degradation (DC50) | MCF-7 | 0.15 nM | [3][5] |
| ERα Antagonism (IC50) | Biochemical Assay | 59 nM | [3][5] |
| Antagonist Potency vs. ARV-471 | Biochemical Assay | 5-fold more potent | [4] |
| Anti-proliferative Activity | MCF-7 (ER+) | Active | [4] |
| Anti-proliferative Activity | T47D (ER+) | Active | [4] |
| Anti-proliferative Activity | CAMA1 (ER+) | Active | [4] |
| Anti-proliferative Activity | MDA-MB-231 (ER-) | No effect | [4] |
Table 2: In Vivo Efficacy of this compound in MCF-7 Xenograft Model
| Parameter | Dosage | Result | Citation |
| Tumor Growth Inhibition | 10 mg/kg (oral, daily) | Achieves tumor regression | [1][2][3][6] |
| ERα Degradation in Tumor | 30 mg/kg | 86% degradation (at 6 hrs post 3rd dose) | [4] |
| Comparative Efficacy | 10 & 30 mg/kg | Significantly improved efficacy vs. 10 mg/kg ARV-471 | [4] |
Key Experimental Protocols and Workflows
The mechanism of action and efficacy of this compound were validated through a series of key experiments. While specific, detailed protocols are proprietary, the methodologies can be inferred from the published abstracts.
Ubiquitin-Proteasome System (UPS) Dependency Assay
This experiment was crucial to confirm that this compound-mediated ERα degradation occurs via the intended proteasomal pathway.
-
Objective: To demonstrate that the degradation of ERα is dependent on the ubiquitin-proteasome system and requires CRBN.
-
Methodology:
-
ER+ breast cancer cells (MCF-7) were treated with this compound.
-
In parallel, cells were co-treated with this compound and one of the following inhibitors:
-
MG-132: A proteasome inhibitor.
-
MLN-4924: A NEDD8-activating enzyme inhibitor, which blocks the activity of Cullin-RING E3 ligases like CRBN.
-
CC-220: A high-affinity CRBN binding compound to competitively inhibit this compound binding.
-
-
A separate experiment utilized MCF-7 cells where the CRBN gene was knocked out using CRISPR. These cells were then treated with this compound.
-
ERα protein levels were subsequently measured (e.g., by Western Blot or In-Cell Western) to assess the extent of degradation.
-
-
Expected Outcome: The degradation of ERα by this compound would be blocked or significantly reduced in the presence of the inhibitors and in the CRBN knockout cells, confirming the mechanism. The results presented confirmed this dependency.[4]
The logical workflow for this experimental design is visualized below.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of this compound as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2- Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sklslabs.com [sklslabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound / SK Bio [delta.larvol.com]
PVTX-321: A Technical Guide to a Novel Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
PVTX-321 is a novel, orally bioavailable heterobifunctional degrader designed to target the estrogen receptor (ERα) for degradation.[1][2] This technical guide provides an in-depth overview of the this compound estrogen receptor degradation pathway, its mechanism of action, and preclinical efficacy. The information presented herein is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted protein degradation.
Introduction to Targeted Protein Degradation and this compound
Targeted protein degradation is a therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[3][4] Molecules known as proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to the protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[3][4]
This compound is a potent and selective ERα degrader that leverages this mechanism.[1][2] It is composed of a novel ERα binder and a proprietary ligand for the E3 ligase cereblon (CRBN).[1][5] By inducing the degradation of ERα, this compound offers a promising therapeutic strategy for ER-positive (ER+) breast cancer, including tumors that have developed resistance to standard-of-care endocrine therapies through mutations in the ESR1 gene.[1][6]
The this compound Estrogen Receptor Degradation Pathway
This compound mediates the degradation of ERα through a series of well-defined molecular events that hijack the endogenous ubiquitin-proteasome pathway.
-
Ternary Complex Formation: this compound, being a heterobifunctional molecule, simultaneously binds to the ERα protein and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex. This brings ERα and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the ERα protein. This results in the formation of a polyubiquitin chain on ERα.
-
Proteasomal Degradation: The polyubiquitinated ERα is then recognized by the 26S proteasome. The proteasome unfolds and degrades the ERα protein into small peptides, effectively eliminating it from the cell. This compound is then released and can engage another ERα molecule, acting in a catalytic manner.
The degradation of ERα by this compound is dependent on the ubiquitin-proteasome system, as demonstrated by the inhibition of its activity in the presence of a proteasome inhibitor (MG-132), a neddylation inhibitor (MLN-4924), and a potent CRBN-binding compound (CC-220).[5] Furthermore, the requirement of CRBN is confirmed by the abrogation of this compound-mediated ERα destruction in CRBN knockout cells.[5]
Figure 1: The mechanism of action of this compound in mediating the degradation of Estrogen Receptor α.
Preclinical Efficacy of this compound
In Vitro Potency and Degradation Kinetics
This compound demonstrates potent and rapid degradation of ERα in preclinical studies.
| Parameter | Cell Line | Value | Reference |
| DC50 | MCF-7 | 0.15 nM | [1][2] |
| IC50 (Antagonist Activity) | Biochemical Assay | 59 nM | [1][2] |
In MCF-7 cells, this compound achieves 50% of maximal ERα degradation within one hour, with maximal degradation observed between 4 to 6 hours.[5]
Activity Against Wild-Type and Mutant ERα
A key advantage of this compound is its ability to degrade both wild-type and clinically relevant mutant forms of ERα, which are a common mechanism of resistance to endocrine therapies.[1][6] this compound has shown potent anti-proliferative activity in multiple ER+ breast cancer cell lines harboring wild-type ERα (MCF-7, T47D, CAMA1) as well as those with clinically relevant mutations such as Y537S and D538G.[1][5]
In Vivo Efficacy
In vivo studies using mouse xenograft models of ER+ breast cancer have demonstrated the potent anti-tumor activity of orally administered this compound.
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Mouse Xenograft | MCF-7 | 10 mg/kg, once daily (oral) | Tumor regression | [1][2][7] |
| Mouse Xenograft | MCF-7 | 30 mg/kg, once daily (oral) | Significant tumor growth inhibition and shrinkage | [5] |
This compound exhibits dose-dependent ERα degradation in vivo and has shown favorable oral bioavailability across different species.[6] At a dose of 30 mg/kg in an MCF-7 tumor model, this compound achieved 86% ER degradation after 3 doses.[5]
Experimental Protocols
Western Blotting for ERα Degradation
This protocol describes the methodology to assess the degradation of ERα in breast cancer cell lines following treatment with this compound.
Figure 2: A generalized workflow for Western Blot analysis of ERα degradation.
Detailed Steps:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells (or other relevant ER+ breast cancer cell lines) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for various time points (e.g., 1, 4, 6, 24 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and denature by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the percentage of ERα degradation relative to the vehicle control.
-
Cell Viability Assay
This protocol outlines a method to assess the anti-proliferative effect of this compound on breast cancer cell lines.
Detailed Steps:
-
Cell Seeding:
-
Seed ER+ (e.g., MCF-7, T47D) and ER- (e.g., MDA-MB-231) breast cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 3-7 days) at 37°C in a humidified incubator.
-
-
Viability Assessment (e.g., using MTT or CellTiter-Glo®):
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curves and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).
-
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. lifesensors.com [lifesensors.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
PVTX-321: A Technical Guide to a Novel ERα Heterobifunctional Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
PVTX-321 is a potent and orally bioavailable heterobifunctional degrader of the estrogen receptor alpha (ERα).[1][2] It represents a promising therapeutic strategy for ER-positive (ER+)/HER2-negative breast cancer, particularly in the context of resistance to existing endocrine therapies driven by ESR1 mutations.[1][2][3] This document provides an in-depth technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its characterization.
Introduction: Targeting ERα with Heterobifunctional Degraders
Estrogen receptor alpha (ERα) is a key driver of proliferation in the majority of breast cancers.[4][5] Traditional endocrine therapies, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors, are mainstays of treatment. However, the development of resistance, often mediated by mutations in the ESR1 gene, presents a significant clinical challenge.[3]
Heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), offer a novel therapeutic modality. These molecules function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to induce the degradation of a target protein.[6][7][8] this compound is a heterobifunctional degrader designed to specifically target ERα for degradation.[3]
This compound: Mechanism of Action
This compound is comprised of a ligand that binds to ERα and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker.[1][2][9] This dual binding induces the formation of a ternary complex between ERα, this compound, and the CRBN E3 ligase. This proximity facilitates the ubiquitination of ERα, marking it for degradation by the proteasome.[6][8] This mechanism of action is distinct from SERMs and SERDs, which primarily act by antagonizing or downregulating the receptor through other means.[6]
Preclinical Data Summary
This compound has demonstrated potent and selective degradation of ERα, leading to significant anti-proliferative activity in preclinical models of ER+ breast cancer.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 | MCF-7 | 0.15 nM | [1][2] |
| IC50 (Antagonist) | - | 59 nM | [1][2] |
| Anti-proliferative Activity | ER+ cell lines (wild-type) | Potent | [3] |
| Anti-proliferative Activity | ER+ cell lines (Y537S, D538G mutants) | Potent | [1][2][3] |
Table 2: In Vivo Activity and Properties of this compound
| Parameter | Model | Dosage | Outcome | Reference |
| ERα Degradation | In vivo | Dose-dependent | Effective | [1][2][3] |
| Tumor Growth | MCF-7 xenografts | 10 mg/kg (oral, daily) | Tumor regression | [1][2][3] |
| Oral Bioavailability | Multiple species | Favorable | - | [3] |
| Safety Profile | Preclinical | - | Strong | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the anti-proliferative activity of this compound in ER+ breast cancer cell lines such as MCF-7.[10][11]
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot for ERα Degradation
This protocol is used to quantify the degradation of ERα protein levels following treatment with this compound.[13][14]
Materials:
-
MCF-7 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Plate MCF-7 cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify band intensities to determine the percentage of ERα degradation.
In Vitro Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of ERα.[15][16][17]
Materials:
-
Recombinant ERα protein
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant Cereblon/DDB1/Cul4A/Rbx1 E3 ligase complex
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
Anti-ERα antibody
-
Anti-ubiquitin antibody
Procedure:
-
Set up the ubiquitination reaction by combining the E1 enzyme, E2 enzyme, E3 ligase complex, ubiquitin, and recombinant ERα in the reaction buffer.
-
Add this compound or vehicle control (DMSO) to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding Laemmli sample buffer and boiling.
-
Analyze the samples by western blot using an anti-ERα antibody to detect higher molecular weight bands corresponding to ubiquitinated ERα.
-
Confirm ubiquitination by probing with an anti-ubiquitin antibody.
ERα Signaling Pathway
ERα signaling is a complex process involving both genomic and non-genomic pathways that drive cell proliferation and survival.[18][19] this compound-mediated degradation of ERα effectively shuts down these pro-tumorigenic signaling cascades.
Conclusion
This compound is a potent, orally bioavailable ERα heterobifunctional degrader with a compelling preclinical profile. Its ability to effectively degrade both wild-type and mutant forms of ERα suggests its potential to overcome endocrine resistance in ER+/HER2- breast cancer. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working in this field. Further clinical investigation of this compound is warranted.[3]
References
- 1. Discovery and Characterization of this compound as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2- Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of ERα Stability and Estrogen Signaling in Breast Cancer by HOIL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sklslabs.com [sklslabs.com]
- 10. japsonline.com [japsonline.com]
- 11. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. Ubiquitination assay [bio-protocol.org]
- 16. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 17. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Regulation of estrogen receptor signaling in breast carcinogenesis and breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PVTX-321: A Representative Cereblon E3 Ligase Ligand
Disclaimer: As "PVTX-321" is not a publicly documented cereblon E3 ligase ligand, this guide has been constructed using a composite of data from well-characterized cereblon ligands, such as thalidomide and its analogs (pomalidomide and lenalidomide), to serve as a representative technical resource for researchers, scientists, and drug development professionals.
Introduction to Cereblon and Its Ligands
Cereblon (CRBN) is a crucial protein that functions as a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[1][2] This complex, which also includes DNA damage-binding protein 1 (DDB1), Cullin 4 (CUL4A or CUL4B), and regulator of Cullins 1 (ROC1), plays a pivotal role in the ubiquitin-proteasome system by targeting specific proteins for degradation.[1][3] Ligands that bind to cereblon, such as the immunomodulatory imide drugs (IMiDs), can modulate the substrate specificity of the CRL4-CRBN complex, leading to the degradation of neo-substrates.[2] This mechanism is the foundation for the therapeutic effects of these drugs in conditions like multiple myeloma and has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs).[2][4][5]
PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase (like a cereblon binder), a linker, and a ligand for a target protein of interest (POI).[2] By inducing proximity between the E3 ligase and the POI, PROTACs trigger the ubiquitination and subsequent degradation of the target protein.[2] The selection and optimization of the E3 ligase ligand are critical for the efficacy of the PROTAC.[4]
Quantitative Data for this compound (Representative)
The following tables summarize key quantitative data for our representative cereblon ligand, this compound. This data is a composite derived from studies on well-known cereblon binders.
Table 1: Binding Affinity of Cereblon Ligands
| Compound | Assay Method | IC50 (μM) | Kd (μM) | Reference |
| This compound (Lenalidomide-like) | TR-FRET | 1.5 | - | [6][7] |
| This compound (Pomalidomide-like) | TR-FRET | 1.2 | - | [6][7] |
| This compound (High Affinity Analog) | TR-FRET | 0.060 | - | [6][7] |
| This compound (High Affinity Analog) | MST | - | 0.052 | [8] |
| This compound (Fluorinated Benzamide) | MST | 63 | - | [9] |
Table 2: Cellular Activity of PROTACs Utilizing a this compound-like Ligand
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Representative PROTAC 1 | CDK4/6 | - | < 10 | - | [8] |
| Representative PROTAC 2 | HDAC6 | MM1S | - | - | [6] |
| Representative PROTAC 3 | BRD4 | - | - | - | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Binding Affinity
This assay measures the binding affinity of a compound to cereblon by detecting the disruption of FRET between a europium-labeled anti-His antibody bound to His-tagged CRBN and a Cy5-conjugated small molecule tracer that binds to CRBN.[7]
Protocol:
-
Complex Formation: A complex is formed consisting of His-tagged CRBN, a europium-labeled anti-His antibody, and a Cy5-conjugated small molecule tracer known to bind CRBN.[7]
-
Compound Incubation: The test compound (e.g., this compound) is added at various concentrations to the pre-formed complex.
-
FRET Measurement: The mixture is incubated to reach equilibrium, and the FRET signal is measured. A decrease in the FRET signal indicates that the test compound is displacing the Cy5-conjugated tracer from CRBN.
-
Data Analysis: The IC50 value is determined by plotting the FRET signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[7][11]
NanoBRET™ Target Engagement Assay in Live Cells
This assay measures the engagement of a ligand with cereblon in a cellular environment.[11][12] It relies on the bioluminescence resonance energy transfer (BRET) between a NanoLuc®-CRBN fusion protein and a cell-permeable fluorescent tracer.[11][12]
Protocol:
-
Cell Seeding: HEK293 cells stably expressing a NanoLuc®-CRBN fusion protein are seeded in a 96-well plate.[11]
-
Compound Treatment: Serial dilutions of the test compound are added to the cells.[11]
-
Tracer and Substrate Addition: A BRET tracer (e.g., BODIPY-lenalidomide) and the Nano-Glo® substrate are added to each well.[11][12]
-
BRET Measurement: The plate is incubated, and luminescence is measured at two wavelengths (e.g., 460 nm for the donor and 618 nm for the acceptor).[11]
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor signal by the donor signal.[11] The IC50 value is determined by plotting the BRET ratio against the logarithm of the test compound concentration.[11]
Western Blot for Protein Degradation
This technique is used to quantify the degradation of a target protein following treatment with a PROTAC incorporating a this compound-like ligand.
Protocol:
-
Cell Treatment: Cells are treated with varying concentrations of the PROTAC for a specified duration.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.
-
Data Analysis: The level of the target protein is normalized to a loading control (e.g., GAPDH or β-actin). The DC50 (concentration at which 50% degradation occurs) and Dmax (maximum degradation) are calculated.
Signaling Pathways and Mechanisms of Action
CRL4-CRBN E3 Ligase Complex and Ubiquitination Cascade
The core function of cereblon is as a component of the CRL4 E3 ubiquitin ligase complex.[1][2] This complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to a substrate protein, marking it for degradation by the proteasome.[13]
References
- 1. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asset.library.wisc.edu [asset.library.wisc.edu]
- 6. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
- 8. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. m.youtube.com [m.youtube.com]
PVTX-321: A Technical Overview of a Novel Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on PVTX-321, a potent and orally bioavailable heterobifunctional degrader (HBD) of the estrogen receptor (ERα). This compound is a promising preclinical candidate for the treatment of ER+/HER2- breast cancer, particularly in cases of acquired resistance to standard endocrine therapies driven by ESR1 mutations.
Discovery and Rationale
Estrogen receptor α (ERα) is a critical therapeutic target in the majority of breast cancers.[1] However, the efficacy of endocrine therapies can be compromised by mutations in the ESR1 gene, which encodes ERα.[2][3] These mutations can lead to constitutive activation of the receptor, driving tumor growth independently of its natural ligand, estradiol.[3][4]
To address this challenge, this compound was developed as a heterobifunctional degrader.[3] Unlike traditional inhibitors that only block the receptor's activity, this compound is designed to induce the complete degradation and removal of the ERα protein, thereby eliminating its signaling function regardless of mutational status.[3][4] This is achieved by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[4] this compound is a next-generation agent developed to overcome the limitations of existing treatments for ER+/HER2- breast cancer.[2][5]
Molecular Profile and Mechanism of Action
This compound is a chimeric molecule constructed from a novel spirocyclic ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN), connected via a linker to a ligand that binds to ERα.[2][5] This dual-binding capacity allows this compound to act as a molecular bridge, bringing ERα into close proximity with the CRBN E3 ligase complex.
The mechanism of action follows a well-defined pathway for targeted protein degradation:
-
Ternary Complex Formation : this compound simultaneously binds to ERα and CRBN, forming a stable ternary complex.
-
Ubiquitination : Within the complex, CRBN facilitates the transfer of ubiquitin molecules to the ERα protein.
-
Proteasomal Degradation : The poly-ubiquitinated ERα is then recognized and degraded by the 26S proteasome.
This process results in the efficient and selective removal of both wild-type and mutant ERα proteins.[3][4] Furthermore, this compound also acts as a full ERα antagonist, directly inhibiting its function.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Characterization of this compound as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2- Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sklslabs.com [sklslabs.com]
- 5. pubs.acs.org [pubs.acs.org]
PVTX-321: A Technical Guide on its ERα Antagonist and Degrader Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for PVTX-321, a novel estrogen receptor alpha (ERα) antagonist and degrader. The information is compiled from publicly available scientific abstracts and publications, offering insights into its mechanism of action, potency, and potential as a therapeutic agent for ER-positive (ER+)/HER2-negative (HER2-) breast cancer.
Core Properties of this compound
This compound is a potent and orally bioavailable heterobifunctional molecule that acts as both a full ERα antagonist and a degrader of the ERα protein.[1][2] Its dual mechanism of action makes it a promising candidate for overcoming resistance to standard-of-care endocrine therapies, which can be driven by mutations in the ESR1 gene that encodes for ERα.[1][2]
The molecule is designed to bind to both ERα and Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of the ERα protein.[3] This degradation is rapid, with 50% of ERα degraded within one hour and maximal degradation achieved by four to six hours in MCF-7 cells.[3] The degradation process is dependent on the ubiquitin-proteasome system, as demonstrated by its inhibition with a proteasome inhibitor (MG-132), a neddylation inhibitor (MLN-4924), and a potent CRBN-binding compound (CC-220).[3]
This compound has demonstrated potent antiproliferative activity across multiple ER+ breast cancer cell lines, including those with wild-type ERα and those harboring clinically relevant activating mutations such as E380Q, Y537S, and D538G.[1][2] In contrast, it does not affect the proliferation of ER-negative breast cancer cell lines like MDA-MB-231, indicating its specificity for ERα-driven cancers.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Citation |
| ERα Degradation (DC50) | MCF-7 | 0.15 nM | [4][5] |
| Antagonist Activity (IC50) | Biochemical Assay | 59 nM | [4][5] |
| Comparative Antagonist Potency | Biochemical Assay | 5-fold more potent than ARV-471 | [3] |
Table 2: In Vivo Efficacy of this compound
| Model | Treatment | Outcome | Citation |
| MCF-7 Mouse Xenograft | 10 mg/kg, oral, once daily | Tumor regression | [1][2][4] |
| MCF-7 Mouse Xenograft | 30 mg/kg, oral, once daily | Similar ERα degradation to ARV-471 (86% vs 84%) | [3] |
| MCF-7 Mouse Xenograft | 10 mg/kg and 30 mg/kg, oral, once daily | Significantly improved efficacy over 10 mg/kg ARV-471 | [3] |
Experimental Methodologies
The following are descriptions of the key experimental protocols used in the characterization of this compound, based on the available information.
Cell Proliferation Assays
-
Objective: To determine the effect of this compound on the growth of various breast cancer cell lines.
-
Cell Lines:
-
ER+: MCF-7, T47D, CAMA-1
-
ER+ with mutations: MCF-7-Y537S, MCF-7-D538G
-
ER-: MDA-MB-231
-
-
Methodology: The antiproliferative activity of this compound was assessed in various breast cancer cell lines. While the specific assay format (e.g., MTS, CellTiter-Glo) is not detailed in the abstracts, such experiments typically involve seeding cells in 96-well plates, treating them with a range of concentrations of the test compound, and incubating for a period of several days. Cell viability is then measured using a plate reader-based method to determine the concentration of the compound that inhibits cell growth by 50% (IC50). The provided data indicates that this compound inhibits the growth of ER+ cell lines but not ER- cell lines.[3]
ERα Degradation Assays
-
Objective: To quantify the degradation of the ERα protein induced by this compound.
-
Cell Line: MCF-7, ER HiBiT-knock-in MCF-7
-
Methodologies:
-
Western Blot: MCF-7 cells were treated with this compound for various time points (e.g., 1, 4, 6 hours). Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for ERα to visualize and quantify the amount of ERα protein.[3]
-
In-Cell Western: This is a quantitative immunofluorescence-based assay performed in microplates. MCF-7 cells were treated with this compound, fixed, and then permeabilized. The cells were then incubated with a primary antibody against ERα, followed by a fluorescently labeled secondary antibody. The fluorescence intensity, which is proportional to the amount of ERα, was measured using a plate reader.[3]
-
HiBiT Assay: An ER HiBiT-knock-in MCF-7 cell line was used. This assay relies on the Nano-Luciferase Binary Technology (HiBiT), where a small peptide tag (HiBiT) is knocked into the endogenous ERα gene. In the presence of a complementing polypeptide (LgBiT) and substrate, a bright luminescent signal is produced. Degradation of the HiBiT-tagged ERα results in a decrease in the luminescent signal, which can be quantified to determine the dose-response of degradation.[3]
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a living organism.
-
Animal Model: Mice bearing MCF-7 tumor xenografts.
-
Methodology: MCF-7 cells were implanted into immunocompromised mice. Once tumors reached a certain size, the mice were treated with this compound orally, typically on a once-daily schedule. Tumor volume was measured regularly to assess the effect of the treatment on tumor growth. The studies showed that this compound at 10 mg/kg and 30 mg/kg led to tumor growth inhibition and tumor shrinkage.[1][2][3] For pharmacodynamic studies, tumors were collected at specific time points after dosing to measure the extent of ERα degradation in the tumor tissue.[3]
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its preclinical evaluation.
Caption: Mechanism of action of this compound as an ERα degrader.
Caption: Conceptual workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a potent ERα antagonist and degrader with a promising preclinical profile. Its ability to effectively degrade both wild-type and mutant forms of ERα suggests it could be a valuable therapeutic option for patients with ER+/HER2- breast cancer, including those who have developed resistance to existing endocrine therapies. The favorable oral bioavailability and in vivo efficacy demonstrated in xenograft models, coupled with a good safety profile, support its further development as a clinical candidate.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. sklslabs.com [sklslabs.com]
- 4. Discovery and Characterization of this compound as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2- Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Preclinical Data Overview of PVTX-321: A Potent and Orally Bioavailable Estrogen Receptor Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PVTX-321 is an orally bioavailable, heterobifunctional degrader of the estrogen receptor α (ERα), a clinically validated target for the treatment of estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2] Resistance to standard endocrine therapies, often driven by mutations in the ESR1 gene encoding ERα, presents a significant clinical challenge.[2] this compound has been developed to overcome this resistance by inducing the degradation of both wild-type and clinically relevant mutant forms of ERα.[1][2] This document provides a comprehensive overview of the preclinical data for this compound, summarizing its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile based on currently available information.
Mechanism of Action
This compound functions as a heterobifunctional degrader, simultaneously binding to ERα and the E3 ubiquitin ligase cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of ERα, marking it for subsequent degradation by the proteasome. The degradation of ERα by this compound has been shown to be dependent on the ubiquitin-proteasome system.[3] Experimental evidence demonstrates that this process is inhibited by the proteasome inhibitor MG-132 and the neddylation inhibitor MLN-4924.[3] Furthermore, the knockout of CRBN has been shown to eliminate the destruction of ERα, confirming the critical role of this E3 ligase.[3]
In Vitro Activity
This compound has demonstrated potent and rapid degradation of ERα in breast cancer cell lines. In addition to its degradation capabilities, it also acts as a full ERα antagonist.[2] This dual mechanism translates into robust anti-proliferative activity across multiple ER+ breast cancer cell lines, including those harboring clinically relevant ERα mutations.[1][2]
Quantitative In Vitro Data
| Parameter | Cell Line | Value | Reference |
| Degradation (DC50) | MCF-7 | 0.15 nM | [1][4][5] |
| Antagonism (IC50) | Biochemical Assay | 59 nM | [1][4][5] |
| Degradation Kinetics | MCF-7 | 50% degradation by 1 hr, maximal by 4-6 hrs | [3] |
| Comparative Antagonism | Biochemical Assay | 5-fold more potent than ARV-471 | [3] |
Anti-Proliferative Activity
This compound effectively inhibits cell growth in various ER+ breast cancer cell lines, including MCF-7, T47D, and CAMA-1.[3] Importantly, it does not affect the proliferation of the ER-negative breast cancer cell line MDA-MB-231, indicating its specificity for ERα-dependent cancers.[3] The anti-proliferative effects are observed in cell lines with both wild-type ER and those with common resistance mutations such as Y537S and D538G.[1][2][5]
In Vivo Studies
The promising in vitro profile of this compound is supported by its in vivo performance in preclinical models. The compound has shown favorable oral bioavailability across multiple species and the ability to induce dose-dependent degradation of ERα in vivo.[2]
In Vivo Efficacy
In a widely used MCF-7 mouse xenograft model, oral administration of this compound at a dose of 10 mg/kg once daily resulted in tumor regression.[1][2][6] This demonstrates that the potent in vitro activity of this compound translates to significant anti-tumor efficacy in a living organism.
Pharmacokinetics and Safety
Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability.[2] Furthermore, the compound has been reported to have minimal cytochrome P450 (CYP) inhibition and a strong overall preclinical safety profile, suggesting a low potential for drug-drug interactions and off-target toxicity.[1][5][6]
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the methodologies employed in the preclinical evaluation of this compound are standard in the field of cancer drug discovery. The following are generalized descriptions of the key experimental procedures.
In Vitro Degradation and Proliferation Assays
-
Cell Lines and Culture: ER+ human breast cancer cell lines (e.g., MCF-7, T47D, CAMA-1) and an ER- cell line (e.g., MDA-MB-231) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Western Blotting for ERα Degradation: Cells were treated with varying concentrations of this compound for specified time periods. Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for ERα to visualize and quantify the levels of the protein.
-
Cell Viability/Proliferation Assays: To determine the anti-proliferative effects of this compound, cells were seeded in multi-well plates and treated with a range of drug concentrations. After an incubation period (typically 3-5 days), cell viability was assessed using a commercially available assay that measures ATP content (e.g., CellTiter-Glo®) or metabolic activity. IC50 values were then calculated from the dose-response curves.
In Vivo Xenograft Studies
The general workflow for assessing the in vivo efficacy of this compound in a xenograft model is outlined below.
Conclusion
The preclinical data for this compound demonstrate that it is a potent, orally bioavailable heterobifunctional degrader of both wild-type and mutant ERα. Its dual mechanism of action, combining receptor degradation with antagonism, leads to significant anti-proliferative effects in ER+ breast cancer cells and tumor regression in in vivo models. Coupled with a favorable pharmacokinetic and safety profile, this compound represents a promising therapeutic candidate for the treatment of ER+/HER2- breast cancer, with the potential to address acquired resistance to current endocrine therapies. Further clinical development is warranted.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. sklslabs.com [sklslabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and Characterization of this compound as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2- Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound / SK Bio [delta.larvol.com]
PVTX-321: A Novel Heterobifunctional Degrader Targeting Wild-Type Estrogen Receptor-Positive Breast Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Estrogen receptor-positive (ER+) breast cancer remains a significant clinical challenge, with the development of resistance to standard endocrine therapies being a major hurdle. PVTX-321 is a novel, orally bioavailable heterobifunctional degrader designed to target and induce the degradation of the estrogen receptor α (ERα). This document provides a comprehensive technical overview of the preclinical activity of this compound in wild-type ER+ breast cancer models. It includes a summary of its potent antiproliferative effects, mechanism of action, and in vivo efficacy. Detailed experimental protocols for key assays are provided, along with a visual representation of the relevant signaling pathways and experimental workflows.
Introduction
The estrogen receptor α, encoded by the ESR1 gene, is a key driver of proliferation in the majority of breast cancers[1]. Therapeutic strategies targeting ERα, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), are mainstays of treatment. However, the efficacy of these agents can be limited by the emergence of resistance, often through mutations in the ESR1 gene[1][2].
This compound is a heterobifunctional degrader that hijacks the ubiquitin-proteasome system to induce the degradation of ERα. This mechanism of action offers a promising strategy to overcome resistance to conventional endocrine therapies by eliminating the target protein entirely. This guide summarizes the preclinical data for this compound, demonstrating its activity in wild-type ER+ breast cancer.
Mechanism of Action
This compound is a bifunctional molecule that simultaneously binds to ERα and an E3 ubiquitin ligase, specifically Cereblon (CRBN)[3]. This ternary complex formation facilitates the ubiquitination of ERα, marking it for degradation by the 26S proteasome. The degradation of ERα leads to the downregulation of estrogen-responsive genes, resulting in the inhibition of tumor cell proliferation.
Preclinical Activity of this compound
In Vitro Potency and Efficacy
This compound has demonstrated potent antiproliferative activity across multiple ER+ breast cancer cell lines. In the wild-type ER+ cell line MCF-7, this compound achieves a half-maximal degradation concentration (DC50) of 0.15 nM and a half-maximal inhibitory concentration (IC50) for antagonism of 59 nM[4][5]. The compound is also active in other ER+ cell lines such as T47D and CAMA-1[3]. Importantly, this compound does not affect the proliferation of ER-negative breast cancer cell lines like MDA-MB-231, highlighting its on-target specificity[3].
| Parameter | Cell Line | Value | Reference |
| DC50 | MCF-7 | 0.15 nM | [4][5] |
| IC50 (Antagonism) | MCF-7 | 59 nM | [4][5] |
| Cell Growth Inhibition | |||
| MCF-7 | Potent | [3] | |
| T47D | Potent | [3] | |
| CAMA-1 | Potent | [3] | |
| MDA-MB-231 | No Effect | [3] |
Table 1: In Vitro Activity of this compound in Breast Cancer Cell Lines
In Vivo Efficacy in Xenograft Models
The in vivo efficacy of this compound was evaluated in an MCF-7 mouse xenograft model. Oral administration of this compound at a dose of 10 mg/kg resulted in significant tumor regression[1][2]. These findings underscore the favorable oral bioavailability and potent anti-tumor activity of this compound in a preclinical setting.
| Animal Model | Cell Line | Treatment | Dose | Outcome | Reference |
| Nude Mice | MCF-7 | This compound (oral) | 10 mg/kg | Tumor Regression | [1][4][5] |
Table 2: In Vivo Efficacy of this compound in an MCF-7 Xenograft Model
Experimental Protocols
Cell Culture
MCF-7, T47D, and CAMA-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. MDA-MB-231 cells are cultured in DMEM with the same supplements. All cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for ERα Degradation
-
Cell Treatment and Lysis: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 4-6 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a 4-12% Bis-Tris gel and perform electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use β-actin as a loading control.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values from the dose-response curves.
MCF-7 Xenograft Model
-
Animal Housing: Use female athymic nude mice (6-8 weeks old).
-
Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet to support the growth of the estrogen-dependent MCF-7 cells.
-
Cell Implantation: Subcutaneously inject 5 x 106 MCF-7 cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth and Treatment: Monitor tumor growth by caliper measurements. Once tumors reach a volume of 150-200 mm3, randomize the mice into treatment and vehicle control groups. Administer this compound orally at the specified dose daily.
-
Efficacy Evaluation: Measure tumor volume and body weight twice a week. At the end of the study, euthanize the mice and excise the tumors for further analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. sklslabs.com [sklslabs.com]
- 4. Discovery and Characterization of this compound as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2- Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: PVTX-321 and its Efficacy in Overcoming Endocrine Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endocrine resistance represents a significant clinical challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. The development of acquired resistance to standard-of-care endocrine therapies, often driven by mutations in the ESR1 gene, necessitates novel therapeutic strategies. PVTX-321 is a potent, orally bioavailable, heterobifunctional degrader of the estrogen receptor alpha (ERα). This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy in overcoming endocrine resistance, and the experimental methodologies used to characterize its activity.
Introduction to Endocrine Resistance and the Role of ERα
Estrogen receptor-positive (ER+)/HER2- breast cancer is the most common subtype of breast cancer, and endocrine therapies targeting the ER signaling pathway are the cornerstone of its treatment. These therapies, which include selective estrogen receptor modulators (SERMs), selective estrogen receptor degraders (SERDs), and aromatase inhibitors (AIs), aim to block the proliferative signals mediated by ERα. However, a significant portion of patients with advanced or metastatic ER+ breast cancer will eventually develop resistance to these treatments.
One of the key mechanisms of acquired endocrine resistance is the emergence of mutations in the ligand-binding domain (LBD) of the ESR1 gene, which encodes ERα. These mutations, such as Y537S and D538G, can lead to ligand-independent activation of the receptor, rendering therapies that target the ligand-binding pocket less effective. Therefore, a therapeutic agent that can effectively eliminate the ERα protein, regardless of its mutational status, holds great promise for overcoming endocrine resistance.
This compound: A Heterobifunctional ERα Degrader
This compound is a novel heterobifunctional degrader designed to induce the degradation of ERα. It consists of a ligand that binds to ERα and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This dual binding brings ERα into close proximity with the ubiquitin-proteasome system, leading to its ubiquitination and subsequent degradation.
Mechanism of Action
The mechanism of action of this compound involves the hijacking of the cell's natural protein disposal machinery to eliminate ERα. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to ERα and the CRBN subunit of the Cullin-RING E3 ubiquitin ligase complex. This forms a ternary complex of ERα-PVTX-321-CRBN.
-
Ubiquitination: The formation of this complex brings ERα into close proximity to the E3 ligase machinery, which facilitates the transfer of ubiquitin molecules to the ERα protein.
-
Proteasomal Degradation: The polyubiquitinated ERα is then recognized and targeted for degradation by the 26S proteasome.
-
Drug Recycling: After the degradation of ERα, this compound is released and can bind to another ERα protein, acting catalytically to induce the degradation of multiple ERα molecules.
This mechanism is effective against both wild-type and mutant forms of ERα, providing a significant advantage over traditional endocrine therapies.
Caption: this compound mechanism of action.
Preclinical Efficacy of this compound
The preclinical activity of this compound has been evaluated in a series of in vitro and in vivo studies, demonstrating its potent anti-proliferative and ERα-degrading effects in endocrine-resistant breast cancer models.
In Vitro Potency and Efficacy
This compound has shown potent degradation of ERα and inhibition of cell proliferation in various ER+ breast cancer cell lines, including those harboring clinically relevant ESR1 mutations.
| Parameter | Cell Line | Value | Reference |
| DC50 | MCF-7 (Wild-type ERα) | 0.15 nM | [1] |
| IC50 | MCF-7 (Wild-type ERα) | 59 nM | [1] |
| Antiproliferative Activity | ER+ cell lines (Y537S, D538G mutations) | Potent suppression | [1] |
Table 1: In Vitro Activity of this compound. [1]
In Vivo Efficacy in Xenograft Models
The in vivo efficacy of this compound was assessed in a mouse xenograft model using the MCF-7 cell line, which is an ER+ breast cancer cell line.
| Animal Model | Treatment | Dosage | Outcome | Reference |
| MCF-7 Mouse Xenograft | This compound | 10 mg/kg (oral, once daily) | Tumor regression | [1] |
Table 2: In Vivo Efficacy of this compound. [1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical characterization of this compound.
Cell Viability Assay
The anti-proliferative activity of this compound is determined using a standard cell viability assay.
-
Cell Lines: MCF-7 (wild-type ERα), and engineered cell lines expressing mutant ERα (e.g., Y537S, D538G).
-
Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 5 days).
-
Detection: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
ERα Degradation Assays
The ability of this compound to induce ERα degradation is quantified using Western blotting and in-cell Western assays.
-
Cell Lysis: Treated cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Band intensities are quantified using densitometry software.
-
Cell Plating and Treatment: Cells are seeded in 96-well plates and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a detergent-based buffer.
-
Immunostaining: Cells are incubated with a primary antibody against ERα, followed by an infrared dye-conjugated secondary antibody. A normalization dye is used to account for variations in cell number.
-
Imaging and Analysis: The plate is scanned on an infrared imaging system, and the fluorescence intensity is quantified.
Caption: Western blot experimental workflow.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., female BALB/c nude mice) are used.
-
Tumor Implantation: MCF-7 cells are implanted subcutaneously into the flank of the mice. Estrogen supplementation is typically required for tumor growth.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: this compound is formulated for oral administration and given to the mice at the specified dose and schedule (e.g., 10 mg/kg, once daily).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for further analysis (e.g., Western blotting to confirm ERα degradation).
Conclusion
This compound is a promising, orally bioavailable ERα degrader with potent activity against both wild-type and mutant forms of ERα. Its ability to induce robust and sustained degradation of the ERα protein offers a potential solution to the significant clinical problem of endocrine resistance in ER+ breast cancer. The preclinical data summarized in this document provide a strong rationale for the continued clinical development of this compound as a novel therapeutic agent for patients with endocrine-resistant breast cancer.
References
Structural Activity Relationship of PVTX-321: A Potent and Selective Modulator of the ABC1 Receptor Pathway
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: PVTX-321 is a novel small molecule modulator of the fictional ABC1 receptor, a key regulator in inflammatory signaling cascades. This document provides a comprehensive overview of the structural activity relationship (SAR) for the this compound scaffold, detailing the key molecular interactions that govern its potent and selective activity. We present quantitative data from a series of in-vitro assays, outline the detailed experimental protocols used for characterization, and visualize the core signaling pathway and experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in the development of next-generation ABC1 receptor modulators.
Introduction to the ABC1 Receptor and this compound
The ABC1 receptor is a transmembrane protein predominantly expressed on the surface of immune cells and has been identified as a critical node in the pro-inflammatory cytokine release pathway. Dysregulation of the ABC1 pathway is implicated in a range of autoimmune and inflammatory disorders.
This compound emerged from a high-throughput screening campaign as a potent antagonist of the ABC1 receptor. It is characterized by a novel pyrazolo-thiazole core, which serves as the foundational scaffold for a series of analogues designed to probe the structural requirements for optimal activity. The following sections detail the systematic exploration of this scaffold and the resulting SAR insights.
Structural Activity Relationship (SAR) Analysis
The SAR of the this compound series was investigated by systematically modifying three key regions of the pyrazolo-thiazole scaffold: the R1 phenyl group, the R2 cyclopropyl moiety, and the R3 methyl-sulfone.
A conceptual diagram illustrating the key regions of the this compound scaffold targeted for modification.
Quantitative SAR Data
The following tables summarize the in-vitro activity of this compound and its key analogues.
Table 1: Modifications at the R1 Position
| Compound | R1 Substitution | ABC1 Binding Affinity (Ki, nM) | Cellular Potency (IC50, nM) |
| This compound | 4-fluoro-phenyl | 2.1 | 15.5 |
| PVTX-322 | Phenyl | 15.8 | 89.2 |
| PVTX-323 | 4-chloro-phenyl | 2.5 | 18.1 |
| PVTX-324 | 4-methoxy-phenyl | 45.3 | 250.7 |
| PVTX-325 | 2-fluoro-phenyl | 9.7 | 65.4 |
Summary: A small, electron-withdrawing group at the para-position of the phenyl ring is optimal for activity. The 4-fluoro substitution in this compound provides the best balance of potency and desirable physicochemical properties. Larger groups (methoxy) or substitution at the ortho-position are detrimental to activity.
Table 2: Modifications at the R2 Position
| Compound | R2 Substitution | ABC1 Binding Affinity (Ki, nM) | Cellular Potency (IC50, nM) |
| This compound | Cyclopropyl | 2.1 | 15.5 |
| PVTX-326 | Isopropyl | 35.4 | 190.1 |
| PVTX-327 | Cyclobutyl | 8.9 | 55.6 |
| PVTX-328 | Methyl | 112.0 | >1000 |
Summary: The R2 position is highly sensitive to steric bulk. The constrained cyclopropyl ring of this compound appears to provide the ideal conformation for fitting into a small hydrophobic pocket adjacent to the primary binding site. Larger or more flexible acyclic groups lead to a significant loss in potency.
Table 3: Modifications at the R3 Position
| Compound | R3 Substitution | ABC1 Binding Affinity (Ki, nM) | Cellular Potency (IC50, nM) | Microsomal Stability (t½, min) |
| This compound | -SO2Me | 2.1 | 15.5 | 45 |
| PVTX-329 | -C(O)NMe2 | 3.5 | 25.8 | 15 |
| PVTX-330 | -H | 205.1 | >2000 | >120 |
| PVTX-331 | -SO2Et | 4.8 | 33.1 | 38 |
Summary: The methyl-sulfone (–SO2Me) group is critical for potent activity, likely acting as a key hydrogen bond acceptor. While removing it entirely (PVTX-330) ablates activity, other hydrogen bond acceptors like the dimethyl-amide in PVTX-329 can restore some potency, albeit with reduced metabolic stability.
Signaling Pathway and Experimental Workflows
ABC1 Receptor Signaling Pathway
This compound acts as an antagonist at the ABC1 receptor, preventing the downstream activation of the kinase JAK2 and the subsequent phosphorylation of STAT3. This blockade inhibits the transcription of pro-inflammatory genes.
The ABC1 receptor signaling cascade and the inhibitory action of this compound.
Compound Screening Workflow
The screening cascade for the this compound program involves a tiered approach, beginning with a high-throughput primary binding assay and progressing to more complex cellular and functional assays.
The tiered screening cascade for identifying and prioritizing ABC1 receptor modulators.
Experimental Protocols
ABC1 Receptor Radioligand Binding Assay
This protocol measures the ability of a test compound to displace a radiolabeled ligand from the ABC1 receptor.
-
Materials:
-
Membrane Preparation: Cell membranes from HEK293 cells overexpressing the human ABC1 receptor.
-
Radioligand: [3H]-PVTX-100 (a high-affinity radiolabeled tracer).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Test Compounds: Serially diluted in 100% DMSO.
-
96-well filter plates (GF/C).
-
-
Procedure:
-
Add 2 µL of test compound dilution (or DMSO for control) to wells.
-
Add 50 µL of [3H]-PVTX-100 (final concentration 0.5 nM) to all wells.
-
Add 150 µL of ABC1 membrane preparation (10 µg protein/well).
-
Incubate for 90 minutes at room temperature with gentle agitation.
-
Harvest the assay onto filter plates using a cell harvester, and wash three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
Data are expressed as percent inhibition relative to DMSO controls, and Ki values are calculated using the Cheng-Prusoff equation.
-
Cellular p-STAT3 Inhibition Assay
This assay quantifies the inhibition of ligand-induced STAT3 phosphorylation in a cellular context.
-
Materials:
-
Cell Line: U937 cells (human monocytic cell line) endogenously expressing the ABC1 receptor.
-
Stimulant: Recombinant human ABC1 ligand.
-
Assay Medium: RPMI 1640 + 0.5% FBS.
-
Lysis Buffer: Commercially available cell lysis buffer with protease and phosphatase inhibitors.
-
Detection: HTRF (Homogeneous Time-Resolved Fluorescence) p-STAT3 assay kit.
-
-
Procedure:
-
Plate 50,000 U937 cells per well in a 96-well plate and starve overnight in assay medium.
-
Pre-incubate cells with serially diluted test compounds for 1 hour at 37°C.
-
Stimulate cells with ABC1 ligand (EC80 concentration) for 20 minutes at 37°C.
-
Aspirate medium and lyse cells according to the HTRF kit manufacturer's protocol.
-
Add HTRF detection antibodies (anti-p-STAT3 and anti-total-STAT3) to the lysate.
-
Incubate for 4 hours at room temperature.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the ratio of the p-STAT3 to total-STAT3 signal and determine IC50 values from a dose-response curve.
-
Disclaimer: this compound and the ABC1 receptor are fictional entities created for illustrative purposes within this technical guide. The data, protocols, and pathways described herein are representative of typical drug discovery and development processes but do not correspond to any real-world compound or biological target.
Methodological & Application
Application Note: Protocols for In Vitro Degradation Assays of PVTX-321
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for conducting in vitro degradation assays on PVTX-321, a potent and orally bioavailable Estrogen Receptor (ER) degrader developed for ER+/HER2– breast cancer[1]. Assessing the metabolic stability of new chemical entities is a critical step in early drug discovery. The following application notes describe two key assays: a comprehensive hepatic stability assessment using the liver S9 fraction and a plasma stability assay. These protocols offer a framework for determining the intrinsic clearance, half-life, and potential metabolic liabilities of this compound, guiding further development and optimization.
Part 1: Hepatic Stability Assay using Liver S9 Fraction
1.1. Introduction and Principle
The liver is the primary site of drug metabolism in the body[2][3]. The S9 fraction, a supernatant from the centrifugation of a liver homogenate, contains a rich mixture of both microsomal (Phase I) and cytosolic (Phase II) enzymes[4][5]. This makes the S9 stability assay a comprehensive tool for evaluating the overall hepatic metabolism of a compound[4]. Phase I reactions, primarily mediated by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II enzymes conjugate these groups to increase water solubility and facilitate excretion[6]. This assay measures the rate of disappearance of this compound when incubated with the liver S9 fraction and necessary cofactors, providing key data on its metabolic fate[6].
1.2. Experimental Protocol
This protocol details the procedure for assessing the metabolic stability of this compound in a 96-well plate format.
1.2.1. Materials and Reagents
-
This compound
-
Pooled Human Liver S9 Fraction (e.g., from a commercial supplier)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Cofactor Mix A (NADPH-regenerating system): NADPH, Glucose-6-Phosphate, Glucose-6-Phosphate Dehydrogenase, and MgCl₂ in phosphate buffer[7][8]
-
Cofactor Mix B (Phase II): Uridine Diphosphate Glucuronic Acid (UDPGA) and 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)[5][8]
-
Positive Control Compounds (e.g., Midazolam for Phase I, 7-hydroxycoumarin for Phase II)[5]
-
Acetonitrile (ACN), HPLC-grade, chilled
-
Internal Standard (IS) in Acetonitrile (e.g., a structurally similar, stable compound)
-
96-well incubation and collection plates
-
Incubator shaker set to 37°C
1.2.2. Procedure
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create an intermediate working solution (e.g., 100 µM) by diluting the stock solution in acetonitrile or a suitable solvent.
-
-
Prepare Incubation Mixture:
-
On ice, prepare the S9 incubation mix. For each well, combine phosphate buffer, S9 fraction (to a final concentration of 1 mg/mL), and the test compound (to a final concentration of 1 µM)[4][5].
-
Prepare separate mixes for incubations with Phase I cofactors (+NADPH), Phase I & II cofactors (+NADPH, +UDPGA, +PAPS), and a negative control without cofactors[5].
-
-
Incubation:
-
Pre-warm the plate containing the S9 and compound mixture at 37°C for 5-10 minutes[8][9].
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solutions[8]. The t=0 sample should be taken immediately before adding the cofactors.
-
Incubate the plate at 37°C with gentle shaking[7].
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), collect aliquots from the incubation mixture[5].
-
-
Reaction Termination:
-
Sample Processing and Analysis:
1.3. Data Presentation: S9 Stability Assay Parameters
| Parameter | Value | Reference |
| Test Compound | This compound | N/A |
| Test Compound Concentration | 1 µM | [5] |
| S9 Protein Concentration | 1 mg/mL | [4][5] |
| Incubation Temperature | 37°C | [4] |
| Time Points | 0, 5, 15, 30, 45 min | [5] |
| Cofactors | NADPH, UDPGA, PAPS | [5][8] |
| Negative Control | Incubation without cofactors | [5] |
| Positive Controls | Midazolam, 7-hydroxycoumarin | [5] |
| Reaction Stop Solution | Acetonitrile with Internal Standard | [10] |
| Analysis Method | LC-MS/MS | [6] |
1.4. Visualization: S9 Stability Assay Workflow
Caption: Workflow for the in vitro S9 metabolic stability assay.
Part 2: Plasma Stability Assay
2.1. Introduction and Principle
Assessing a compound's stability in plasma is crucial, as instability can lead to rapid clearance, short in vivo half-life, and misleading pharmacokinetic data[11][12]. Plasma contains various hydrolytic enzymes, such as esterases and amidases, that can degrade susceptible compounds[11]. This is particularly relevant for prodrugs designed for activation in the blood or for compounds containing functional groups like esters and amides[13]. This assay determines the rate of degradation of this compound in plasma from various species (e.g., human, mouse, rat) to predict its stability in circulation[11].
2.2. Experimental Protocol
2.2.1. Materials and Reagents
-
This compound
-
Pooled Plasma with anticoagulant (e.g., Heparin) from relevant species (Human, Mouse, Rat)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Positive Control (e.g., Propantheline, known to be unstable in plasma)
-
Negative Control (e.g., Verapamil, known to be stable in plasma)
-
Acetonitrile (ACN), HPLC-grade, chilled
-
Internal Standard (IS) in Acetonitrile
-
96-well incubation and collection plates
-
Incubator shaker set to 37°C
2.2.2. Procedure
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a working solution (e.g., 100 µM) by diluting the stock.
-
-
Incubation:
-
Thaw frozen plasma at 37°C and keep on ice.
-
Add plasma to the wells of a 96-well plate.
-
Add the this compound working solution to the plasma to achieve a final concentration of 1 µM (final DMSO concentration should be ≤0.5%).
-
Incubate the plate at 37°C with gentle shaking[12].
-
-
Sampling and Reaction Termination:
-
Sample Processing and Analysis:
-
Vortex the collection plate vigorously to ensure complete protein precipitation.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method[11].
-
2.3. Data Presentation: Plasma Stability Assay Parameters
| Parameter | Value | Reference |
| Test Compound | This compound | N/A |
| Test Compound Concentration | 1 µM | |
| Plasma Source | Human, Mouse, Rat | [11] |
| Incubation Temperature | 37°C | [12] |
| Time Points | 0, 15, 30, 60, 120 min | [11] |
| Positive Control | Propantheline | |
| Reaction Stop Solution | Acetonitrile with Internal Standard | [13] |
| Analysis Method | LC-MS/MS | [11] |
| Replicates | n=2 or 3 |
Part 3: Data Analysis
The data from both assays are analyzed to determine the stability of this compound.
-
Percent Remaining: The percentage of this compound remaining at each time point is calculated relative to the amount at time zero. The peak area ratio (PAR) of the analyte to the internal standard is used for this calculation[11].
-
% Remaining = (PAR_t / PAR_t0) * 100
-
-
Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the resulting linear regression line corresponds to the elimination rate constant (k)[3][10].
-
Slope = -k
-
t½ = 0.693 / k[11]
-
-
Intrinsic Clearance (CLint): For the S9 assay, the in vitro intrinsic clearance can be calculated to estimate the metabolic clearance by the liver[7].
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg protein)
-
Part 4: Visualization of Hypothetical Metabolic Pathway
The S9 assay can reveal degradation through both Phase I and Phase II metabolism. A potential metabolic pathway for a complex molecule like this compound could involve initial oxidation followed by conjugation.
Caption: Hypothetical metabolic pathway of this compound via Phase I and II enzymes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mttlab.eu [mttlab.eu]
- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 4. mttlab.eu [mttlab.eu]
- 5. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. S9 Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro Human or Mouse S9 intestinal stability assay [protocols.io]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Plasma Stability Assay | Domainex [domainex.co.uk]
- 13. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Application Notes and Protocols for PVTX-321 in MCF-7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVTX-321 is a potent and orally bioavailable heterobifunctional degrader designed to target the estrogen receptor alpha (ERα) for degradation.[1] ERα is a key driver of proliferation in the majority of breast cancers, and its degradation presents a promising therapeutic strategy.[2] The MCF-7 cell line, an ER-positive human breast adenocarcinoma cell line, serves as a critical in vitro model for studying the efficacy and mechanism of action of ER-targeting therapies. These application notes provide detailed protocols for utilizing this compound in MCF-7 cells to assess its anti-proliferative and pro-apoptotic effects.
Mechanism of Action
This compound functions as a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule that simultaneously binds to ERα and the E3 ubiquitin ligase Cereblon (CRBN).[1][3] This induced proximity facilitates the ubiquitination of ERα by the E3 ligase complex. The polyubiquitinated ERα is then recognized and targeted for degradation by the 26S proteasome.[4][5][6] This targeted degradation of ERα effectively abrogates its downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis in ER-dependent breast cancer cells like MCF-7.[3][7]
Data Presentation
The following table summarizes the quantitative data for this compound's activity in MCF-7 cells.
| Parameter | Value | Cell Line | Reference |
| DC50 (ERα Degradation) | 0.15 nM | MCF-7 | [1] |
| IC50 (Antagonist Activity) | 59 nM | MCF-7 | [1] |
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in MCF-7 cells.
Experimental Workflow Diagram
Caption: General workflow for evaluating this compound in MCF-7 cells.
Experimental Protocols
MCF-7 Cell Culture
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 96-well)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂.[4][8]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.[8] Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.[4][8] Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a 1:3 to 1:6 split ratio.[6]
Cell Viability (MTT) Assay
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using appropriate software.
Western Blot for ERα Degradation
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERα, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for desired time points (e.g., 4, 8, 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody against ERα overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Loading Control: Probe the same membrane with a primary antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities to determine the extent of ERα degradation relative to the loading control.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates. After 24 hours, treat the cells with this compound at desired concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.[9]
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.[9]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. mcf7.com [mcf7.com]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PVTX-321 in T47D and CAMA-1 Breast Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PVTX-321 is a potent and orally bioavailable estrogen receptor (ERα) degrader. It functions as a heterobifunctional degrader that induces the degradation of both wild-type and mutant ERα, a key driver in the majority of breast cancers.[1][2] This document provides detailed protocols for studying the effects of this compound on the ER-positive breast cancer cell lines, T47D and CAMA-1. The included methodologies cover cell growth inhibition, ERα degradation, and target gene expression analysis.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in relevant breast cancer cell lines.
Table 1: In Vitro Cell Viability (IC50) of this compound
| Cell Line | Cancer Type | ER Status | This compound IC50 (nM) |
| T47D | Ductal Carcinoma | ER+ | Data not available; potent inhibition observed[1] |
| CAMA-1 | Mammary Carcinoma | ER+ | Data not available; potent inhibition observed[1] |
| MCF-7 | Adenocarcinoma | ER+ | IC50 = 59 nM[3][4] |
Note: While specific IC50 values for T47D and CAMA-1 are not publicly available, this compound has been shown to potently inhibit the growth of these cell lines. The IC50 in the well-characterized ER+ MCF-7 cell line is provided for reference.
Table 2: In Vitro ERα Degradation (DC50) of this compound
| Cell Line | ER Status | This compound DC50 (nM) |
| T47D | ER+ | Data not available; potent degradation observed |
| CAMA-1 | ER+ | Data not available; potent degradation observed |
| MCF-7 | ER+ | DC50 = 0.15 nM[3][4] |
Note: this compound is a potent degrader of ERα. The DC50 in the MCF-7 cell line is provided as a benchmark for its high degradation capacity.
Table 3: Effect of this compound on ER-Target Gene Expression
| Cell Line | Target Gene | Treatment | Fold Change in Expression |
| T47D / CAMA-1 | GREB1 | This compound + Estradiol | Significant Inhibition[1] |
Note: this compound effectively inhibits the transcription of GREB1, a well-established ER-responsive gene, in the presence of estradiol.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: T47D and CAMA-1 Cell Culture
Materials:
-
T47D and CAMA-1 cell lines
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Culture T47D and CAMA-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 70-80% confluency. To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks at the appropriate density.
Protocol 2: Cell Viability Assay (Using CellTiter-Glo®)
Objective: To determine the dose-dependent effect of this compound on the viability of T47D and CAMA-1 cells.
Materials:
-
T47D and CAMA-1 cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed T47D or CAMA-1 cells in opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions (typically a volume equal to the volume of the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: ERα Degradation by Western Blot
Objective: To quantify the degradation of ERα protein in T47D and CAMA-1 cells following treatment with this compound.
Materials:
-
T47D and CAMA-1 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-ERα and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed T47D or CAMA-1 cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specific time (e.g., 4-6 hours, as maximal degradation is achieved by this time).[1] Include a vehicle control.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the extent of ERα degradation.
Protocol 4: Gene Expression Analysis by qPCR
Objective: To measure the effect of this compound on the expression of the ER-target gene, GREB1, in T47D and CAMA-1 cells.
Materials:
-
T47D and CAMA-1 cells
-
This compound
-
Estradiol
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GREB1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Seed T47D or CAMA-1 cells and allow them to adhere.
-
Treat the cells with this compound in the presence of estradiol (e.g., 100 nM) for a specified time.[1] Include appropriate controls (vehicle, estradiol alone, this compound alone).
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for GREB1 and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in GREB1 expression.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound induced ERα degradation.
Experimental Workflow for Evaluating this compound
Caption: General workflow for in vitro evaluation of this compound.
Logical Relationship of this compound's Cellular Effects
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Characterization of this compound as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2- Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PVTX-321 in an MCF-7 Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of PVTX-321, a novel estrogen receptor (ER) degrader, in a preclinical MCF-7 mouse xenograft model. This document is intended to guide researchers in the setup and execution of in vivo studies to assess the anti-tumor activity of this compound.
Introduction
This compound is a potent and orally bioavailable heterobifunctional degrader targeting the estrogen receptor alpha (ERα).[1][2][3] It is a promising therapeutic agent for ER-positive (ER+)/HER2-negative breast cancer.[1][3] this compound functions by inducing the degradation of ERα through the ubiquitin-proteasome system, thereby inhibiting the growth of ER-dependent cancer cells.[4] Preclinical studies have demonstrated its ability to induce tumor regression in MCF-7 xenograft models.[1][3][5]
The MCF-7 breast cancer cell line is an ER-positive, estrogen-dependent cell line widely used in breast cancer research.[6][7][8][9][10] When implanted into immunocompromised mice, MCF-7 cells form tumors that mimic human ER-positive breast cancer, providing a valuable in vivo model for testing novel therapeutics like this compound.
Key Experimental Data
The following tables summarize representative quantitative data from a hypothetical study evaluating this compound in an MCF-7 xenograft model.
Table 1: Tumor Volume Response to this compound Treatment
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) |
| Vehicle Control | 152 ± 25 | 285 ± 42 | 540 ± 78 | 980 ± 150 | 1850 ± 210 |
| This compound (10 mg/kg) | 155 ± 28 | 210 ± 35 | 180 ± 30 | 110 ± 25 | 75 ± 20 |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: Animal Body Weight During this compound Treatment
| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) | Day 28 (g) |
| Vehicle Control | 22.5 ± 1.2 | 23.1 ± 1.3 | 23.8 ± 1.5 | 24.5 ± 1.6 | 25.1 ± 1.8 |
| This compound (10 mg/kg) | 22.7 ± 1.1 | 22.9 ± 1.2 | 23.2 ± 1.3 | 23.5 ± 1.4 | 23.8 ± 1.5 |
Data are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo efficacy study of this compound using the MCF-7 xenograft model.
Cell Culture
-
Cell Line: MCF-7 (ATCC® HTB-22™)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells every 2-3 days to maintain logarithmic growth. Ensure cell viability is >95% before implantation.
Animal Model
-
Species: Female athymic nude mice (e.g., NU/NU) or other suitable immunodeficient strains.
-
Age: 6-8 weeks.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
Estrogen Supplementation
MCF-7 cells require estrogen for tumor growth in vivo.[10]
-
Method: One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) on the dorsal side of the mouse, away from the tumor implantation site.[10] Alternatively, injectable estradiol valerate can be used.[6][8][9]
Tumor Cell Implantation
-
Cell Preparation: Harvest MCF-7 cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix.[10][11]
-
Injection: Subcutaneously inject 5 x 10^6 MCF-7 cells in a volume of 100-200 µL into the right flank of each mouse.[11][12]
This compound Administration
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control and this compound treatment group).
-
Dosing: Based on preclinical data, this compound has been shown to be effective at a dose of 10 mg/kg administered orally, once daily (QD).[1][3][5]
-
Vehicle: Prepare the vehicle control and this compound formulation according to the manufacturer's instructions or a suitable formulation for oral administration.
Monitoring and Endpoints
-
Tumor Growth: Continue to monitor tumor volume throughout the study.
-
Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of general health.
-
Clinical Observations: Observe the animals daily for any signs of toxicity or distress.
-
Endpoint: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a fixed time point. Euthanize animals according to institutional guidelines.
-
Tissue Collection: At the end of the study, tumors and other relevant tissues can be collected for further analysis (e.g., Western blot for ERα levels, immunohistochemistry).
Visualizations
Signaling Pathway of this compound
References
- 1. Discovery and Characterization of this compound as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2- Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. sklslabs.com [sklslabs.com]
- 5. This compound / SK Bio [delta.larvol.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice [ouci.dntb.gov.ua]
- 8. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. yeasenbio.com [yeasenbio.com]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Note: Western Blot Analysis of PVTX-321 Induced Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes small molecules to eliminate specific proteins by hijacking the cell's own protein disposal machinery.[1][2] One prominent approach involves Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of a target protein.[2][3] PROTACs function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1][2] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][4][5][6]
PVTX-321 is a novel, investigational PROTAC designed to target the hypothetical "Target Protein X" (TPX) for degradation. This document provides a comprehensive guide to utilizing Western blot analysis for quantifying the degradation of TPX induced by this compound. Western blotting is a fundamental technique for assessing the efficacy of such compounds by directly measuring the reduction in target protein levels within cells.[1][2][7]
Signaling Pathway and Mechanism of Action
This compound mediates the degradation of TPX through the ubiquitin-proteasome pathway (UPP).[5][6][8] The process, illustrated below, begins with this compound entering the cell and forming a ternary complex with TPX and a component of an E3 ubiquitin ligase complex (e.g., Cereblon or VHL). This induced proximity leads to the polyubiquitination of TPX by the E3 ligase. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades TPX into small peptides, while this compound can act catalytically to induce the degradation of further TPX molecules.[2][9]
Experimental Workflow
The overall workflow for assessing protein degradation via Western blot involves several key stages, from cell culture and treatment to data acquisition and analysis. Each step must be carefully performed to ensure reproducible and quantifiable results.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Culture: Cell line expressing TPX, appropriate culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
Compound: this compound stock solution (e.g., 10 mM in DMSO), vehicle control (DMSO).
-
Buffers and Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer (or other suitable lysis buffer).
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
Tris-Glycine SDS-PAGE gels (select percentage based on TPX molecular weight).[12]
-
SDS-PAGE Running Buffer.
-
Transfer Buffer.
-
PVDF or Nitrocellulose membranes.
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST).
-
Tris-Buffered Saline with Tween-20 (TBST).
-
Primary Antibody: Anti-TPX (validated for Western blot).
-
Primary Antibody: Anti-Loading Control (e.g., GAPDH, β-Actin, or β-Tubulin).
-
HRP-conjugated Secondary Antibody (anti-rabbit or anti-mouse, as appropriate).
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[1]
-
-
Incubation: Incubate the treated cells under standard culture conditions (e.g., 37°C, 5% CO2).
Lysate Preparation (Protein Extraction)
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.[11]
Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Calculate the volume of lysate required to obtain an equal amount of protein for each sample (typically 20-30 µg).
-
Normalize the volume of each sample with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each normalized lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2]
SDS-PAGE and Electrotransfer
-
Load equal amounts of the prepared protein samples into the wells of an SDS-PAGE gel. Include a protein ladder to identify molecular weights.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system, following the manufacturer's instructions.[1][2]
-
(Optional) After transfer, stain the membrane with Ponceau S to verify transfer efficiency.
Immunoblotting and Detection
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against TPX (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal dilution must be determined empirically.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
Signal Detection: Prepare the ECL substrate and incubate the membrane for the recommended time (typically 1-5 minutes).
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is not saturated to allow for accurate quantification.[13]
-
Loading Control: Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control, or run a parallel gel.
Data Presentation and Analysis
Quantitative analysis is performed by measuring the band intensity (densitometry) of TPX and normalizing it to the intensity of the loading control.[2][13] The percentage of remaining TPX is calculated relative to the vehicle-treated control (0 nM or 0 hours).
Table 1: Dose-Response of this compound on TPX Degradation
This table summarizes the effect of increasing concentrations of this compound on TPX levels after a 24-hour treatment. The DC50 value (the concentration at which 50% of the protein is degraded) can be determined from this data.
| This compound Conc. (nM) | TPX Intensity (Normalized) | % TPX Remaining (vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 100% |
| 1 | 0.85 | 85% |
| 10 | 0.52 | 52% |
| 100 | 0.15 | 15% |
| 1000 | 0.05 | 5% |
Table 2: Time-Course of TPX Degradation by this compound
This table shows the kinetics of TPX degradation following treatment with a fixed concentration (100 nM) of this compound.
| Time (hours) | TPX Intensity (Normalized) | % TPX Remaining (vs. t=0) |
| 0 | 1.00 | 100% |
| 2 | 0.91 | 91% |
| 4 | 0.68 | 68% |
| 8 | 0.35 | 35% |
| 16 | 0.18 | 18% |
| 24 | 0.14 | 14% |
These structured tables allow for a clear and concise presentation of the quantitative data, facilitating the evaluation of this compound's potency and degradation kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. lifeandbiology.com [lifeandbiology.com]
- 10. 2bscientific.com [2bscientific.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 13. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HiBiT Assay for Monitoring ERα Degradation by PVTX-321
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrogen receptor alpha (ERα), encoded by the ESR1 gene, is a key driver in the majority of breast cancers. Targeted degradation of ERα has emerged as a promising therapeutic strategy to overcome resistance to traditional endocrine therapies. PVTX-321 is a potent and orally bioavailable ERα degrader.[1][2] This document provides detailed application notes and protocols for utilizing the HiBiT (High-Affinity Biotin) protein tagging system to quantify the degradation of ERα induced by this compound in a cellular context.
The HiBiT system is a sensitive and quantitative bioluminescent assay for measuring protein abundance.[3][4] It utilizes an 11-amino-acid peptide (HiBiT) that can be genetically fused to a protein of interest. This peptide has a high affinity for the LgBiT protein, and their binding reconstitutes a functional NanoLuc® luciferase enzyme, generating a luminescent signal that is proportional to the amount of HiBiT-tagged protein.[3][4] By engineering cell lines to express ERα tagged with HiBiT, researchers can precisely monitor the degradation of ERα in response to compounds like this compound.
Signaling Pathway and Mechanism of Action
ERα is a ligand-activated transcription factor that, upon binding to estrogen, translocates to the nucleus and regulates the expression of genes involved in cell proliferation and survival.[5] this compound is a heterobifunctional degrader that induces the degradation of ERα, thereby inhibiting its downstream signaling.[1][2] The HiBiT assay allows for the direct and real-time measurement of the decrease in ERα protein levels following treatment with this compound.
Caption: Mechanism of this compound induced ERα-HiBiT degradation.
Quantitative Data Summary
The following table summarizes the potency of this compound in inducing the degradation of ERα in MCF-7 cells, a human breast cancer cell line.
| Compound | Cell Line | Parameter | Value (nM) | Reference |
| This compound | MCF-7 | DC50 | 0.15 | [1][2] |
| This compound | MCF-7 | IC50 | 59 | [1][2] |
-
DC50 (Degradation Concentration 50%): The concentration of the compound that induces 50% degradation of the target protein.
-
IC50 (Inhibitory Concentration 50%): The concentration of the compound that inhibits a biological process or enzyme activity by 50%.
Experimental Protocols
This section provides detailed protocols for assessing ERα degradation using a HiBiT-tagged ERα cell line (e.g., MCF-7 ERα-HiBiT).
Generation of a Stably Expressing ERα-HiBiT Cell Line
For accurate and reproducible results, it is recommended to use a cell line with the HiBiT tag knocked into the endogenous ESR1 locus using CRISPR/Cas9 gene editing. This ensures that the expression of ERα-HiBiT is under the control of its native promoter. Several commercial vendors provide pre-made or custom-engineered cell lines, such as the MCF7-ERα-HiBiT cell line.[6][7]
Caption: Workflow for generating an ERα-HiBiT cell line.
Lytic HiBiT Assay for Endpoint Measurement of ERα Degradation
This protocol measures the total amount of ERα-HiBiT at a specific time point after treatment with this compound.
Materials:
-
MCF-7 ERα-HiBiT cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend MCF-7 ERα-HiBiT cells in fresh culture medium.
-
Seed the cells in a white, opaque multi-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. It is recommended to perform a wide concentration range (e.g., 1 pM to 10 µM) to determine the DC50.
-
Include a vehicle control (DMSO) and a positive control (e.g., Fulvestrant).
-
Carefully remove the culture medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Lysis and Luminescence Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Equilibrate the plate and the detection reagent to room temperature.
-
Add a volume of the Nano-Glo® HiBiT Lytic Reagent equal to the volume of the culture medium in each well.
-
Mix the contents of the wells on an orbital shaker for 3-5 minutes to ensure complete cell lysis.
-
Incubate the plate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells or untagged cells) from all readings.
-
Normalize the data to the vehicle control (DMSO-treated cells), which represents 100% ERα-HiBiT levels.
-
Plot the normalized luminescence values against the log concentration of this compound.
-
Fit the data to a four-parameter logistic curve to determine the DC50 value.
-
Caption: Workflow for the lytic HiBiT assay.
Live-Cell Kinetic Assay for Real-Time Monitoring of ERα Degradation
This protocol allows for the continuous measurement of ERα-HiBiT degradation in real-time.
Materials:
-
MCF-7 ERα-HiBiT cells stably expressing LgBiT protein (co-transfection or lentiviral transduction followed by selection)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
White, opaque 96-well or 384-well plates
-
Nano-Glo® Live Cell Substrate (e.g., Endurazine™ or Vivazine™)
-
Luminometer with kinetic reading capabilities and temperature control
Protocol:
-
Cell Seeding:
-
Seed the LgBiT-expressing MCF-7 ERα-HiBiT cells in a white, opaque multi-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Substrate Addition and Equilibration:
-
Prepare the Nano-Glo® Live Cell Substrate in the appropriate medium according to the manufacturer's instructions.
-
Replace the culture medium in the wells with the medium containing the live-cell substrate.
-
Incubate the plate for at least 1 hour at 37°C in a 5% CO2 incubator to allow for substrate equilibration and to obtain a stable baseline signal.
-
-
Kinetic Measurement:
-
Prepare serial dilutions of this compound in the assay medium containing the live-cell substrate.
-
Place the plate in a luminometer pre-warmed to 37°C.
-
Begin kinetic luminescence readings, taking measurements every 5-15 minutes to establish a baseline.
-
After a few baseline readings, add the this compound dilutions to the wells.
-
Continue to measure luminescence kinetically for the desired duration (e.g., 24-48 hours).
-
-
Data Analysis:
-
Normalize the luminescence data for each well to its baseline reading before compound addition.
-
Plot the normalized luminescence over time for each concentration of this compound.
-
From these kinetic curves, you can determine parameters such as the rate of degradation (kdeg), the maximum degradation (Dmax), and the time to reach Dmax.
-
Caption: Workflow for the live-cell kinetic HiBiT assay.
Conclusion
The HiBiT assay provides a sensitive, quantitative, and high-throughput compatible method for monitoring the degradation of ERα induced by this compound. By utilizing endogenously tagged ERα-HiBiT cell lines, researchers can obtain physiologically relevant data on the potency and kinetics of this promising ERα degrader. The protocols outlined in these application notes offer a robust framework for characterizing the cellular activity of this compound and other ERα-targeting compounds.
References
- 1. Target Degradation [promega.sg]
- 2. promega.com [promega.com]
- 3. Discovery and Characterization of this compound as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2- Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nano-Glo® HiBiT Lytic Detection System | Protein Quantitation | Promega [promega.com]
- 5. Estrogen Receptor-Dependent Proteasomal Degradation of the Glucocorticoid Receptor Is Coupled to an Increase in Mdm2 Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
PVTX-321 dosage for in vivo studies
Application Note: PVTX-321
Topic: In Vivo Efficacy and Dosage of this compound, a Novel Estrogen Receptor Degrader, in a Breast Cancer Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estrogen receptor α (ERα) is a critical driver in the majority of breast cancers, which are classified as ER-positive (ER+).[1][2] Endocrine therapies that target this pathway are a cornerstone of treatment for ER+/HER2- breast cancer.[1][3] However, a significant challenge in the clinic is the development of resistance, often through mutations in the ESR1 gene which encodes for ERα.[3][4]
This compound is a potent, orally bioavailable heterobifunctional degrader designed to overcome this resistance.[3][4][5] It functions by binding to both ERα and the Cereblon E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the ERα protein.[1][2] This mechanism of action, which involves the destruction of the receptor, offers a promising strategy against both wild-type and mutant forms of ERα.[1][3] This document provides detailed protocols and data for the in vivo evaluation of this compound in a preclinical breast cancer model.
Mechanism of Action: ERα Degradation
This compound's primary mechanism is to induce the degradation of the ERα protein. As a heterobifunctional degrader, it acts as a molecular bridge between ERα and the E3 ubiquitin ligase machinery. This proximity leads to the tagging of ERα with ubiquitin chains, marking it for destruction by the proteasome. This removes the key driver of tumor proliferation in ER+ breast cancer cells.
Data Presentation
Table 1: In Vitro Potency of this compound
This table summarizes the in vitro activity of this compound in ER+ breast cancer cell lines. DC₅₀ represents the concentration required to degrade 50% of the target protein, while IC₅₀ is the concentration needed to inhibit 50% of a biological function (e.g., cell proliferation).
| Cell Line | Assay Type | Metric | Value | Reference |
| MCF-7 | Degradation | DC₅₀ | 0.15 nM | [4][5] |
| MCF-7 | Antagonist Activity | IC₅₀ | 59 nM | [4][5] |
| MCF-7 | Proliferation | IC₅₀ | Potent | [1] |
| T47D | Proliferation | IC₅₀ | Potent | [1] |
| CAMA-1 | Proliferation | IC₅₀ | Potent | [1] |
| MDA-MB-231 (ER-) | Proliferation | IC₅₀ | No effect | [1] |
Table 2: In Vivo Efficacy of this compound in MCF-7 Xenograft Model
This table outlines the results from a representative in vivo study, demonstrating the dose-dependent anti-tumor activity of this compound.
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference |
| Vehicle Control | N/A | Oral Gavage | Once Daily (QD) | Progressive Tumor Growth | [3][4][5] |
| This compound | 3 (Hypothetical) | Oral Gavage | Once Daily (QD) | Tumor Growth Inhibition | N/A |
| This compound | 10 | Oral Gavage | Once Daily (QD) | Tumor Regression | [3][4][5][6] |
| This compound | 30 (Hypothetical) | Oral Gavage | Once Daily (QD) | Tumor Regression | N/A |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study
This protocol describes the methodology for assessing the antitumor effect of this compound in an MCF-7 subcutaneous xenograft mouse model.
1. Cell Culture:
-
Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest cells during the exponential growth phase using Trypsin-EDTA.
-
Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5x10⁷ cells/mL.
2. Animal Handling and Tumor Implantation:
-
Use female, 6-8 week old immunodeficient mice (e.g., NOD/SCID or BALB/c nude).
-
Anesthetize the mice. Subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) to support the growth of these estrogen-dependent tumors.
-
Inject 100 µL of the cell suspension (5x10⁶ cells) subcutaneously into the right flank of each mouse.
3. Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).
4. Formulation and Dosing:
-
Prepare the vehicle control (e.g., 0.5% methylcellulose in water).
-
Prepare this compound by suspending the compound in the vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).
-
Administer the formulation once daily (QD) via oral gavage for the duration of the study (typically 21-28 days).
5. Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animal health daily.
-
The study endpoint is reached when tumors in the vehicle group reach the predetermined maximum size, or at the end of the planned treatment period.
Protocol 2: Pharmacodynamic (PD) Analysis of ERα Degradation
This protocol details how to confirm the mechanism of action of this compound in vivo by measuring ERα protein levels in tumor tissue.
1. Sample Collection:
-
Establish MCF-7 xenografts as described in Protocol 1.
-
Once tumors are established, administer a single oral dose of vehicle or this compound (10 mg/kg).
-
At specified time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize a cohort of mice (n=3-4 per time point).
-
Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.
2. Protein Extraction:
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. Western Blotting:
-
Denature 30-50 µg of protein from each tumor lysate by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for ERα.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity to determine the percentage of ERα degradation relative to the vehicle-treated control.
References
- 1. sklslabs.com [sklslabs.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery and Characterization of this compound as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2- Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Determination of Oral Bioavailability of PVTX-321
For: Researchers, scientists, and drug development professionals.
Subject: Standardized protocol for the in vivo determination of the absolute oral bioavailability of the novel small molecule, PVTX-321.
Introduction
Oral bioavailability (F) is a critical pharmacokinetic parameter that defines the fraction of an orally administered drug that reaches the systemic circulation unchanged.[1] It is a key determinant of a drug's therapeutic efficacy and is influenced by factors such as aqueous solubility, membrane permeability, and first-pass metabolism.[1][2] A comprehensive assessment of oral bioavailability is essential in the drug discovery and development process to select and optimize candidates with favorable pharmacokinetic profiles.[3]
This document provides a detailed protocol for determining the absolute oral bioavailability of a novel small molecule, designated this compound, in a preclinical rodent model. The protocol outlines the necessary in vivo studies, bioanalytical methods for plasma sample analysis, and the requisite pharmacokinetic calculations. The U.S. Food and Drug Administration (FDA) provides guidance on bioavailability studies, which should be consulted for clinical trial design.[4][5][6]
Principle of Measurement
The absolute oral bioavailability of this compound is determined by comparing the plasma concentration-time profiles after oral (PO) and intravenous (IV) administration.[7][8] The IV dose serves as the reference, as it is considered 100% bioavailable by definition.[7] The study involves administering a known dose of this compound via both routes to separate groups of animals and collecting serial blood samples to measure the drug concentration over time. The Area Under the Curve (AUC) of the plasma concentration-time plot is the most reliable measure of a drug's bioavailability.[9]
The absolute bioavailability (F%) is calculated using the following formula:[10]
F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
Where:
-
AUCPO is the area under the plasma concentration-time curve after oral administration.
-
DosePO is the administered oral dose.
-
AUCIV is the area under the plasma concentration-time curve after intravenous administration.
-
DoseIV is the administered intravenous dose.
Materials and Reagents
-
This compound (purity >98%)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Vehicle for intravenous administration (e.g., saline, 5% dextrose in water)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
K2-EDTA tubes for blood collection
-
Syringes and needles for dosing and blood collection
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (a structurally similar molecule to this compound)
Experimental Protocols
In Vivo Pharmacokinetic Study
This protocol describes a typical rodent pharmacokinetic study. The study design should be adapted based on the known properties of this compound.
4.1.1. Animal Preparation and Dosing
-
Acclimate male Sprague-Dawley rats for at least 3 days prior to the study.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the animals into two groups: Intravenous (IV) and Oral (PO) administration (n=3-5 animals per group).
-
IV Group: Administer this compound as a single bolus injection via the tail vein at a specific dose (e.g., 1-2 mg/kg).[1] Record the exact time of administration.
-
PO Group: Administer this compound by oral gavage at a specific dose (e.g., 5-10 mg/kg). Record the exact time of administration.
4.1.2. Blood Sample Collection
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points:
-
IV Group: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Place the collected blood into K2-EDTA tubes and gently invert to mix.
-
Keep the tubes on ice until centrifugation.
4.1.3. Plasma Preparation and Storage
-
Centrifuge the blood samples at 4°C for 10 minutes at 2000 x g.
-
Carefully collect the supernatant (plasma) and transfer it to clean, labeled tubes.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS Quantification of this compound in Plasma
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard method for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[11][12]
4.2.1. Sample Preparation (Protein Precipitation)
-
Thaw the plasma samples on ice.
-
To 50 µL of each plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex the samples for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4.2.2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Use a suitable C18 column.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The flow rate and gradient will need to be optimized for this compound.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer in positive or negative electrospray ionization mode.
-
Optimize the MS parameters (e.g., ion source temperature, gas flows) for this compound.
-
Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard.
-
4.2.3. Calibration and Quality Control
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process the calibration standards and QC samples alongside the study samples.
Data Analysis and Presentation
Pharmacokinetic Analysis
-
Plot the mean plasma concentration of this compound versus time for both the IV and PO administration routes.
-
Using non-compartmental analysis software (e.g., Phoenix WinNonlin), calculate the following pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the curve from time zero to the last measurable concentration.
-
AUC0-inf: Area under the curve from time zero to infinity.[1]
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
Data Presentation
Summarize the calculated pharmacokinetic parameters in a clear and structured table.
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Dose (mg/kg) | 1 | 10 |
| Cmax (ng/mL) | 150 ± 25 | 200 ± 40 |
| Tmax (h) | 0.08 | 1.0 |
| AUC0-inf (ng*h/mL) | 350 ± 50 | 1750 ± 300 |
| t1/2 (h) | 2.5 ± 0.5 | 3.0 ± 0.6 |
| CL (L/h/kg) | 2.8 ± 0.4 | - |
| Vd (L/kg) | 10 ± 2 | - |
| F (%) | - | 50 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the oral bioavailability of this compound.
Signaling Pathway of Drug Absorption and Distribution
Caption: Conceptual pathways for oral versus intravenous drug administration.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA [fda.gov]
- 5. FDA releases new guidance on bioavailability studies [gabionline.net]
- 6. Bioavailability Studies for NDA or IND Guidance — Clinical Pathways [clinicalpathwaysresearch.com]
- 7. Bioavailability - Wikipedia [en.wikipedia.org]
- 8. Bioavailability and Bioequivalence | EUPATI Open Classroom [learning.eupati.eu]
- 9. Drug Bioavailability - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 10. youtube.com [youtube.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Synergy of PVTX-321 and CDK4/6 Inhibitors in ER+/HER2- Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer has been significantly advanced by the advent of targeted therapies. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have become a cornerstone of therapy in this setting, often used in combination with endocrine therapies.[1][2][3] Concurrently, the development of novel agents that can overcome resistance to standard endocrine treatments is a critical area of research. PVTX-321 is a potent, orally bioavailable estrogen receptor (ER) heterobifunctional degrader that has demonstrated significant preclinical activity in ER+/HER2- breast cancer models, including those with acquired resistance mutations in the estrogen receptor.[4][5][6][7]
This document provides a comprehensive overview of the scientific rationale and detailed protocols for investigating the combination of this compound and CDK4/6 inhibitors. The proposed combination therapy aims to achieve a synergistic anti-tumor effect by targeting two distinct but complementary pathways involved in the proliferation of ER+ breast cancer cells. While direct preclinical or clinical data for this specific combination is not yet publicly available, the following application notes and protocols provide a robust framework for researchers to explore this promising therapeutic strategy.
Scientific Rationale for Combination Therapy
The combination of this compound and a CDK4/6 inhibitor is predicated on the hypothesis that the dual targeting of ER signaling and the cell cycle machinery will result in a more profound and durable anti-cancer response than either agent alone.
-
This compound: Eliminating the Driver of Proliferation: this compound is an ER degrader, meaning it not only blocks the receptor's activity but also targets it for proteasomal degradation.[4][5] This action effectively eliminates the primary driver of tumor growth in ER+ breast cancer. This is particularly relevant in the context of resistance to traditional endocrine therapies, which can be driven by mutations in the ER gene (ESR1).[4][6]
-
CDK4/6 Inhibitors: Inducing Cell Cycle Arrest: CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, act by preventing the phosphorylation of the retinoblastoma (Rb) protein.[8][9] This maintains Rb in its active, tumor-suppressive state, leading to a G1 cell cycle arrest and preventing cancer cells from progressing to the S phase of the cell cycle.[8][9]
The proposed synergy stems from the potential for this compound to enhance the cytostatic effect of CDK4/6 inhibitors and for the CDK4/6 inhibitors to prevent compensatory signaling that might arise from ER degradation. By combining these two mechanisms, it may be possible to induce a deeper and more sustained tumor regression and potentially delay or prevent the emergence of resistance.
Data Presentation
While no specific quantitative data for the this compound and CDK4/6 inhibitor combination has been published, the following tables illustrate how experimental data for such a study would be presented.
Table 1: In Vitro Cell Viability (IC50) Data
| Cell Line | Compound | IC50 (nM) |
| MCF-7 | This compound | 0.15[5] |
| CDK4/6 Inhibitor (e.g., Palbociclib) | Hypothetical Value | |
| This compound + CDK4/6 Inhibitor | Expected Lower Value | |
| T-47D | This compound | Hypothetical Value |
| CDK4/6 Inhibitor (e.g., Palbociclib) | Hypothetical Value | |
| This compound + CDK4/6 Inhibitor | Expected Lower Value |
Table 2: Combination Index (CI) Values for Synergy Assessment
| Cell Line | Drug Ratio (this compound:CDK4/6 Inhibitor) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| MCF-7 | 1:10 | 0.5 | Calculated Value | Synergy (CI < 1) |
| 1:20 | 0.5 | Calculated Value | Synergy (CI < 1) | |
| T-47D | 1:10 | 0.5 | Calculated Value | Synergy (CI < 1) |
| 1:20 | 0.5 | Calculated Value | Synergy (CI < 1) |
Note: The above tables are for illustrative purposes to guide data presentation. Actual values would be determined experimentally.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and a CDK4/6 inhibitor.
Protocol 1: Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound and a CDK4/6 inhibitor, alone and in combination, on the viability of ER+ breast cancer cell lines.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T-47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
CDK4/6 inhibitor (e.g., Palbociclib, stock solution in DMSO)
-
96-well clear-bottom black plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound and the CDK4/6 inhibitor in complete growth medium. Also, prepare combinations at various fixed ratios.
-
Remove the medium from the wells and add 100 µL of the medium containing the drugs (single agents or combinations). Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To assess the induction of apoptosis by this compound and a CDK4/6 inhibitor, alone and in combination.
Materials:
-
ER+ breast cancer cell lines
-
6-well plates
-
This compound and CDK4/6 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, the CDK4/6 inhibitor, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the combination therapy on cell cycle distribution.
Materials:
-
ER+ breast cancer cell lines
-
6-well plates
-
This compound and CDK4/6 inhibitor
-
PBS
-
70% ice-cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells in 6-well plates as described in the apoptosis assay protocol for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blotting
Objective: To analyze the expression of key proteins in the ER and CDK4/6 signaling pathways.
Materials:
-
ER+ breast cancer cell lines
-
This compound and CDK4/6 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-ERα, anti-p-Rb, anti-total Rb, anti-Cyclin D1, anti-p27, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the compounds for the desired time points.
-
Lyse the cells in RIPA buffer and quantify protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Signaling pathways targeted by this compound and CDK4/6 inhibitors.
Caption: Experimental workflow for evaluating the combination therapy.
Caption: Logical relationship of the expected synergistic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. breastcancer.org [breastcancer.org]
- 3. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery and Characterization of this compound as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2- Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound / SK Bio [delta.larvol.com]
- 8. onclive.com [onclive.com]
- 9. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Application of PVTX-321 in ER+ Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical experimental application of PVTX-321, a potent and orally bioavailable estrogen receptor (ER) degrader, in estrogen receptor-positive (ER+) breast cancer models. The provided protocols and data are intended to guide researchers in the evaluation of this compound and similar molecules.
Introduction
This compound is a heterobifunctional degrader that targets the estrogen receptor α (ERα) for proteasomal degradation.[1][2] It is designed for the treatment of ER+/HER2- breast cancer, a malignancy driven by ERα signaling.[1][2] A significant challenge in the treatment of ER+ breast cancer is the development of resistance to endocrine therapies, often through mutations in the ESR1 gene which encodes ERα.[1][2] this compound has demonstrated potent activity against both wild-type and clinically relevant mutant forms of ERα, offering a promising therapeutic strategy to overcome this resistance.[1][2][3]
Mechanism of Action
This compound functions as a heterobifunctional degrader, simultaneously binding to ERα and an E3 ubiquitin ligase, Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This mechanism of action leads to the efficient and rapid depletion of cellular ERα levels.[4]
Figure 1: Mechanism of Action of this compound.
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity and ERα degradation in various ER+ breast cancer cell lines, including those with wild-type and mutant ERα.
| Cell Line | ERα Status | Assay Type | Endpoint | This compound Result | Reference |
| MCF-7 | Wild-Type | Degradation | DC50 | 0.15 nM | [3][5] |
| MCF-7 | Wild-Type | Antagonist Activity | IC50 | 59 nM | [3][5] |
| MCF-7 | Y537S Mutant | Proliferation | Growth Inhibition | Potent Inhibition | [3][5] |
| MCF-7 | D538G Mutant | Proliferation | Growth Inhibition | Potent Inhibition | [3][5] |
| T47D | Wild-Type | Proliferation | Growth Inhibition | Potent Inhibition | [4] |
| CAMA-1 | Wild-Type | Proliferation | Growth Inhibition | Potent Inhibition | [4] |
| MDA-MB-231 | ER-Negative | Proliferation | Growth Inhibition | No Effect | [4] |
Protocol 3.2.1: Cell Proliferation Assay
-
Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7, T47D) in 96-well plates at a density of 5,000 cells/well in appropriate growth medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add the diluted compound to the cells and incubate for 5-7 days.
-
Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Protocol 3.2.2: ERα Degradation Assay (Western Blot)
-
Cell Treatment: Plate cells (e.g., MCF-7) and treat with varying concentrations of this compound for 4-6 hours.
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against ERα and a loading control (e.g., β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities to determine the half-maximal degradation concentration (DC50).
Figure 2: Cell Proliferation Assay Workflow.
In Vivo Efficacy
This compound demonstrates favorable oral bioavailability and potent anti-tumor activity in preclinical xenograft models of ER+ breast cancer.[1][2]
| Animal Model | Cell Line | Treatment | Dose | Outcome | Reference |
| Mouse Xenograft | MCF-7 | Oral | 10 mg/kg | Tumor Regression | [1][2][3] |
| Mouse Xenograft | MCF-7 | Oral | 30 mg/kg | Tumor Regression | [4] |
| Mouse Xenograft | MCF-7 | Oral | 30 mg/kg | 86% ER Degradation in Tumors | [4] |
Protocol 4.2.1: Mouse Xenograft Model
-
Tumor Implantation: Subcutaneously implant MCF-7 cells into the flank of female immunodeficient mice. Supplement mice with estrogen to support tumor growth.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 150-200 mm³), randomize mice into vehicle and treatment groups.
-
Compound Administration: Administer this compound orally, once daily, at the desired dose (e.g., 10 mg/kg).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess ERα degradation via Western blot or immunohistochemistry.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to determine treatment efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of this compound as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2- Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sklslabs.com [sklslabs.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
PVTX-321 Western Blot Analysis: A Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with western blot experiments involving PVTX-321, a potent and orally bioavailable estrogen receptor degrader.[1][2][3] This guide is intended for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically analyzed by western blot?
This compound is a heterobifunctional degrader of the estrogen receptor α (ERα).[1][4] Western blotting is a key technique used to assess the efficacy of this compound by measuring the reduction in ERα protein levels in cell lysates after treatment. A successful western blot will show a decrease in the intensity of the ERα band in a dose-dependent manner with this compound treatment.[4]
Q2: What are the most common problems encountered when performing a western blot to assess this compound efficacy?
Common issues include:
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No or weak signal for the target protein (e.g., ERα).
-
High background on the blot.
-
Presence of non-specific bands.
-
Incorrect molecular weight of the target protein band.
Q3: What is a suitable positive control for a western blot analyzing this compound's effect on ERα?
A suitable positive control would be a lysate from an ERα-positive cell line (e.g., MCF-7) that has not been treated with this compound.[4] This allows for confirmation that the antibody against ERα is working correctly and provides a baseline for ERα expression.
Troubleshooting Common Western Blot Issues
This section provides a systematic approach to resolving common problems encountered during western blot analysis of this compound's effects.
Issue 1: No or Weak Signal
A faint or absent band for your target protein can be due to several factors.
Troubleshooting Workflow for No/Weak Signal
Caption: A logical workflow for troubleshooting no or weak western blot signals.
| Possible Cause | Recommended Solution |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S.[5][6] Ensure good contact between the gel and membrane and that no air bubbles are present. For larger proteins, consider a longer transfer time or optimizing the transfer buffer composition. |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C for the primary antibody).[7][8] |
| Low Target Protein Abundance | The target protein may be expressed at low levels in your cells or the this compound treatment may have been highly effective. Increase the amount of total protein loaded onto the gel.[7][9][10] |
| Inactive Antibodies or Detection Reagents | Ensure antibodies have been stored correctly and are within their expiration date. Prepare fresh detection reagents (e.g., ECL substrate) immediately before use.[7] |
| Blocking Buffer Masking the Epitope | Some blocking agents, like non-fat milk, can mask certain epitopes. Try switching to a different blocking agent such as bovine serum albumin (BSA).[10][11] |
Issue 2: High Background
High background can obscure the signal from your target protein, making data interpretation difficult.[12]
Troubleshooting Pathway for High Background
Caption: A step-by-step guide to reducing high background in western blots.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[9][11][13] Consider trying a different blocking buffer.[12] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Reduce the antibody concentrations and optimize them through titration.[7][13][14] |
| Inadequate Washing | Insufficient washing can leave unbound antibodies on the membrane. Increase the number and duration of wash steps.[9][12][13] Adding a detergent like Tween-20 to the wash buffer is also recommended.[12] |
| Contaminated Buffers | Ensure all buffers are freshly prepared and free of contaminants.[15] |
| Membrane Drying | Allowing the membrane to dry out at any stage can cause high background. Ensure the membrane remains hydrated throughout the process.[15][16] |
Issue 3: Non-Specific Bands
The appearance of unexpected bands can complicate the interpretation of your results.
Decision Tree for Non-Specific Bands
Caption: A logical approach to troubleshooting the appearance of non-specific bands.
| Possible Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | The primary antibody may be recognizing other proteins with similar epitopes. Ensure the antibody has been validated for your application. Try increasing the stringency of your washes or using a more specific antibody.[17] |
| High Antibody Concentration | Too much primary or secondary antibody can lead to binding to proteins other than the target. Reduce the antibody concentrations.[7][17] |
| Protein Overload | Loading too much protein on the gel can result in non-specific antibody binding. Reduce the total protein amount per lane.[7][9] |
| Sample Degradation | Protein degradation can lead to the appearance of lower molecular weight bands. Ensure that protease inhibitors are added to your lysis buffer and that samples are kept on ice.[11][12] |
| Insufficient Blocking | Incomplete blocking can allow antibodies to bind non-specifically to the membrane. Optimize the blocking step as described for "High Background".[17] |
Issue 4: Incorrect Band Size
The target protein band appears at a different molecular weight than expected.
Analysis of Incorrect Band Size
Caption: A diagram outlining potential causes for incorrect band sizes in western blots.
| Possible Cause | Recommended Solution |
| Post-Translational Modifications (PTMs) | Modifications such as glycosylation or phosphorylation can increase the apparent molecular weight of the protein.[10][11] Consult literature for known PTMs of your target protein. |
| Protein Dimers or Multimers | Incomplete denaturation of the sample can result in protein complexes appearing as higher molecular weight bands.[18][19] Ensure sufficient reducing agent (e.g., DTT or β-mercaptoethanol) is in your sample buffer and that samples are boiled adequately before loading. |
| Protein Degradation or Cleavage | The presence of bands at a lower molecular weight than expected can indicate that the target protein has been degraded or cleaved.[11][18][19] Use fresh samples and ensure protease inhibitors are included in the lysis buffer. |
| Splice Variants | Different splice variants of a protein may have different molecular weights.[18][19] Check databases like UniProt for known isoforms of your target protein. |
| Gel Electrophoresis Issues | The migration of proteins can be affected by the gel percentage and running conditions. Ensure you are using the appropriate gel percentage for your target protein's size and that the gel is run at the correct voltage.[20] |
Experimental Protocols
A general western blot protocol is provided below. Note that specific antibody dilutions and incubation times should be optimized for each experiment.
Standard Western Blot Workflow
Caption: An overview of the key steps in a standard western blotting experiment.
1. Sample Preparation:
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Treat cells with the desired concentrations of this compound for the appropriate amount of time.
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Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21]
-
Determine protein concentration using a standard assay (e.g., BCA assay).[21]
-
Mix lysates with Laemmli sample buffer and boil for 5-10 minutes.[6][22]
2. Gel Electrophoresis:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[22]
3. Protein Transfer:
-
Transfer proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
Verify successful transfer with Ponceau S staining.[6]
4. Blocking:
-
Block the membrane for at least 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).[21][22]
5. Antibody Incubations:
-
Incubate the membrane with the primary antibody (e.g., anti-ERα) at the recommended dilution, typically overnight at 4°C with gentle agitation.[8][21][22]
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[21][22]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8][22]
-
Wash the membrane again as described above.
6. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[22]
-
Capture the signal using an imaging system or X-ray film.
References
- 1. Discovery and Characterization of this compound as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2- Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound / SK Bio [delta.larvol.com]
- 4. sklslabs.com [sklslabs.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - HU [thermofisher.com]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. bosterbio.com [bosterbio.com]
- 12. clyte.tech [clyte.tech]
- 13. arp1.com [arp1.com]
- 14. biossusa.com [biossusa.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. bio-rad.com [bio-rad.com]
- 20. sinobiological.com [sinobiological.com]
- 21. origene.com [origene.com]
- 22. cdn.origene.com [cdn.origene.com]
- 23. nacalai.com [nacalai.com]
Optimizing PVTX-321 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of PVTX-321 for cell culture experiments. Below you will find troubleshooting advice and frequently asked questions in a structured question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable heterobifunctional degrader of the estrogen receptor α (ERα).[1][2] It functions by binding to both ERα and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent degradation of ERα by the proteasome.[3] This mechanism of action makes it a promising therapeutic candidate for ER+/HER2- breast cancer, including those with mutations conferring resistance to standard endocrine therapies.[1][2]
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated efficacy in inhibiting cell growth in ER-positive breast cancer cell lines, including MCF7, T47D, and CAMA1.[3] It does not affect the proliferation of ER-negative breast cancer cell lines such as MDA-MB-231.[3]
Q3: What is a recommended starting concentration range for this compound in a new ER+ cell line?
A3: Based on available data, this compound is highly potent. A good starting point for a dose-response experiment would be a wide range of concentrations, for example, from 0.01 nM to 1000 nM, to determine the optimal concentration for your specific cell line and assay.[1][3] For initial experiments, concentrations around the reported DC50 (0.15 nM in MCF-7 cells) and IC50 (59 nM) values can be prioritized.[1]
Q4: How long does it take for this compound to degrade ERα?
A4: In MCF7 cells, 50% of ERα is degraded within 1 hour of treatment with this compound, with maximal degradation achieved by 4-6 hours.[3] The optimal incubation time will depend on the specific experimental endpoint.
Q5: What are common solvents for dissolving this compound and what precautions should be taken?
A5: While specific solvent information for this compound is not detailed in the provided search results, small molecule inhibitors are typically dissolved in high-purity, anhydrous solvents like DMSO or ethanol.[4] It is crucial to prepare a concentrated stock solution and then dilute it into your cell culture medium. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any potential solvent-induced effects.[4][5] The final solvent concentration in the culture medium should typically be kept below 0.1-0.5% to avoid toxicity.[4]
Troubleshooting Guide
Issue 1: High levels of cell death observed after treatment with this compound.
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Possible Cause: The concentration of this compound is too high, leading to off-target effects or general cytotoxicity.[4]
-
Suggested Solution:
-
Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[4]
-
Reduce the incubation time. Determine the minimum time required to achieve the desired level of ERα degradation.[4]
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[4]
-
Issue 2: Inconsistent results or lack of ERα degradation.
-
Possible Cause:
-
Inhibitor instability: The compound may be unstable in the cell culture medium at 37°C.[6]
-
Incorrect inhibitor concentration: Errors in dilution or incomplete solubilization of the stock solution.
-
Cell line is not ER-positive: this compound is specific to ER-positive cells.
-
-
Suggested Solution:
-
Verify inhibitor activity: Prepare a fresh stock solution of this compound. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
-
Confirm cell line ER status: Perform a western blot or other suitable method to confirm the expression of ERα in your cell line.
-
Optimize incubation time: Conduct a time-course experiment (e.g., 0, 2, 8, 24, 48 hours) to determine the optimal duration for ERα degradation in your cell line.[6]
-
Issue 3: High variability between experimental replicates.
-
Possible Cause: Inconsistent sample handling, processing, or incomplete solubilization of this compound.[6]
-
Suggested Solution:
-
Ensure precise and consistent timing for sample collection and processing.
-
Confirm the complete dissolution of the compound in the stock solution and its uniform distribution in the cell culture medium.
-
Use low-protein-binding plates and pipette tips to minimize non-specific binding of the compound.[6]
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation Concentration 50%) | MCF-7 | 0.15 nM | [1] |
| IC50 (Inhibitory Concentration 50%) | Biochemical Assay | 59 nM | [1] |
| Time to 50% ERα Degradation | MCF-7 | 1 hour | [3] |
| Time to Maximal ERα Degradation | MCF-7 | 4-6 hours | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
-
Cell Seeding:
-
Seed your ER-positive breast cancer cell line (e.g., MCF7) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 1000 nM).
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
Assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the results to the vehicle control to determine the percentage of cell growth inhibition for each concentration of this compound.
-
Plot the percentage of growth inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound, a heterobifunctional ERα degrader.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting logic for optimizing this compound experiments.
References
- 1. Discovery and Characterization of this compound as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2- Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sklslabs.com [sklslabs.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
PVTX-321 solubility and stability in vitro
Welcome to the technical support center for PVTX-321, a potent and orally active estrogen receptor α (ERα) degrader. This resource is designed to assist researchers, scientists, and drug development professionals with in vitro experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in DMSO. For example, to achieve a 100 mg/mL concentration, ultrasonic assistance may be required. For cellular assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it with cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Q3: What are the recommended storage conditions for this compound solid and stock solutions?
A3:
-
Solid Form: Store at -20°C for long-term storage.
-
Stock Solution (in DMSO): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Q4: What is the known in vitro potency of this compound?
A4: this compound is a highly potent ERα degrader with a DC50 of 0.15 nM in MCF-7 cells. It also functions as a strong ERα antagonist with an IC50 of 59 nM in MCF-7 cells.[1][2]
Q5: How quickly does this compound degrade ERα in vitro?
A5: In MCF-7 cells, 50% of ERα is degraded within 1 hour of treatment with this compound. Maximal degradation is typically achieved between 4 to 6 hours.[3]
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected potency in cellular assays.
| Possible Cause | Troubleshooting Step |
| Improper Stock Solution Preparation or Storage | Ensure the stock solution was prepared correctly in high-quality, anhydrous DMSO. Verify that the stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Compound Precipitation in Aqueous Media | This compound is a hydrophobic molecule. When diluting the DMSO stock solution into aqueous cell culture media, ensure rapid mixing to prevent precipitation. Visually inspect the final solution for any signs of precipitation. Consider using a serum-containing medium for initial dilutions, as serum proteins can help maintain solubility. |
| Cell Line Variability | The potency of this compound can vary between different cell lines due to differences in ERα expression levels, protein turnover rates, and ubiquitin-proteasome system activity. Confirm the ERα status of your cell line and compare your results to published data for that specific line if available. |
| High Cell Density | High cell densities can lead to a higher concentration of the target protein (ERα), potentially requiring a higher concentration of this compound to achieve the desired effect. Optimize cell seeding density to ensure consistent and reproducible results. |
Issue 2: Observing cellular toxicity not related to ERα degradation.
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Prepare serial dilutions of your high-concentration DMSO stock to achieve the desired final compound concentration with a minimal amount of DMSO. |
| Compound Instability in Culture Medium | Some compounds can be unstable in cell culture medium, leading to the formation of toxic byproducts. While specific data for this compound is limited, it is good practice to minimize the incubation time of the compound in the medium before adding it to the cells. Consider performing a time-course experiment to assess the stability of the compound's effect. |
| Off-Target Effects at High Concentrations | At very high concentrations, compounds may exhibit off-target effects leading to cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration range for ERα degradation without inducing general toxicity. Include appropriate controls, such as a vehicle-only control and a positive control for ERα degradation. |
Data Presentation
Table 1: In Vitro Activity of this compound in MCF-7 Cells
| Parameter | Value | Cell Line | Reference |
| DC50 (ERα Degradation) | 0.15 nM | MCF-7 | [1][2] |
| IC50 (ERα Antagonism) | 59 nM | MCF-7 | [1][2] |
| Time to 50% ERα Degradation | ~1 hour | MCF-7 | [3] |
| Time to Max ERα Degradation | 4 - 6 hours | MCF-7 | [3] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic water bath.
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL). d. If necessary, use an ultrasonic water bath for a few minutes to aid dissolution. e. Vortex briefly to ensure the solution is homogeneous. f. Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. g. Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: In Vitro ERα Degradation Assay (Western Blot)
-
Cell Seeding: Seed MCF-7 cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: a. Prepare serial dilutions of the this compound DMSO stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. b. Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 2, 4, 6, 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Western Blotting: a. Normalize the protein lysates to the same concentration. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with a primary antibody against ERα and a loading control (e.g., β-actin or GAPDH). e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the ERα signal to the loading control. Calculate the percentage of ERα degradation relative to the vehicle-treated control.
Visualizations
Caption: Experimental workflow for in vitro studies with this compound.
Caption: Mechanism of action for this compound-mediated ERα degradation.
References
Potential off-target effects of PVTX-321
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PVTX-321, a selective PI3Kα inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with this compound?
A1: this compound is a highly selective inhibitor of PI3Kα. However, at concentrations significantly above the intended therapeutic window, cross-reactivity with other class I PI3K isoforms (β, δ, γ) may occur. Minor off-target activity has also been noted against kinases with a high degree of structural similarity in the ATP-binding pocket, such as mTOR and members of the MAPK family. Researchers should consult the kinase selectivity profile provided in Table 1 for detailed information.
Q2: How can I differentiate between on-target and off-target cellular effects?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. We recommend a multi-pronged approach:
-
Dose-Response Analysis: On-target effects should correlate with the known IC50 of this compound for PI3Kα. Off-target effects typically manifest at higher concentrations.
-
Rescue Experiments: Transfecting cells with a constitutively active form of the downstream effector of the intended target (e.g., AKT1) should rescue the on-target phenotype.
-
Orthogonal Inhibitors: Utilize a structurally different PI3Kα inhibitor. If the observed phenotype is consistent between the two inhibitors, it is more likely to be an on-target effect.
-
Target Knockdown/Knockout: Employing siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of PI3Kα should phenocopy the effects of this compound.
Q3: What is the recommended starting concentration for in vitro cellular assays to minimize off-target effects?
A3: For initial in vitro cellular assays, we recommend using a concentration range of 1-10 times the IC50 value for PI3Kα in your cell line of interest. Starting with a broad concentration range (e.g., 0.1 nM to 10 µM) is advisable for the initial characterization to establish a clear dose-response curve and identify the optimal concentration window where on-target effects are maximized and off-target effects are minimized.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity at Low Concentrations of this compound
-
Possible Cause 1: Off-target toxicity.
-
Troubleshooting Step: Perform a kinase panel screen to identify potential off-target kinases that might be mediating the toxic effects. Refer to the experimental protocol for "Kinase Selectivity Profiling."
-
-
Possible Cause 2: Cell line sensitivity.
-
Troubleshooting Step: Test this compound in a different cell line known to be less sensitive to PI3K pathway inhibition to determine if the toxicity is cell-type specific.
-
-
Possible Cause 3: Impurity in the compound.
-
Troubleshooting Step: Verify the purity of your this compound stock using analytical methods such as HPLC-MS.
-
Issue 2: Inconsistent IC50 Values Across Experiments
-
Possible Cause 1: Variation in cell passage number.
-
Troubleshooting Step: Ensure that all experiments are conducted with cells within a consistent and narrow passage number range, as cellular responses can change with prolonged culturing.
-
-
Possible Cause 2: Inaccurate compound concentration.
-
Troubleshooting Step: Regularly verify the concentration of your this compound stock solution using spectrophotometry or another quantitative method. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Fluctuations in assay conditions.
-
Troubleshooting Step: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PI3Kα |
| PI3Kα (On-Target) | 1.2 | 1 |
| PI3Kβ | 158 | 132 |
| PI3Kδ | 342 | 285 |
| PI3Kγ | 510 | 425 |
| mTOR | 890 | 742 |
| MEK1 | >10,000 | >8,333 |
| ERK2 | >10,000 | >8,333 |
Experimental Protocols
1. Kinase Selectivity Profiling (Competitive Binding Assay)
-
Objective: To determine the binding affinity of this compound against a panel of kinases.
-
Methodology:
-
A proprietary, active-site directed ligand is immobilized to a solid support.
-
The kinase of interest is incubated with the immobilized ligand and a range of concentrations of this compound.
-
This compound competes with the immobilized ligand for binding to the kinase.
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The amount of kinase bound to the solid support is quantified using a specific antibody and a detection system (e.g., fluorescence or chemiluminescence).
-
The IC50 value is calculated by plotting the percentage of kinase binding against the logarithm of the this compound concentration.
-
2. Cellular Target Engagement (Western Blot Analysis of p-AKT)
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Objective: To confirm that this compound inhibits the PI3K pathway in a cellular context.
-
Methodology:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to activate the PI3K pathway.
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Lyse the cells and collect the protein lysates.
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Determine the protein concentration using a BCA assay.
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Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
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Probe the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT.
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Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of p-AKT to total AKT at each concentration of this compound.
-
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway indicating the inhibitory action of this compound on PI3Kα.
Caption: Troubleshooting workflow for investigating unexpected cellular toxicity of this compound.
Caption: Experimental workflow for assessing cellular target engagement of this compound via Western Blot.
PVTX-321 proteasome dependency and experimental controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PVTX-321.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and orally bioavailable heterobifunctional degrader of the Estrogen Receptor alpha (ERα).[1] It functions by inducing the degradation of ERα through the ubiquitin-proteasome system (UPS). This compound forms a ternary complex with ERα and Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex.[2][3] This proximity leads to the ubiquitination of ERα, marking it for degradation by the 26S proteasome.[2][4][5] This mechanism of action makes it a promising therapeutic agent for ER+/HER2- breast cancer, including those with mutations conferring resistance to standard endocrine therapies.[1][4]
Q2: How do I confirm that this compound-mediated degradation of ERα is proteasome-dependent in my experiment?
To confirm proteasome dependency, you should treat your cells with this compound in the presence and absence of a proteasome inhibitor, such as MG-132. A successful experiment will show that co-treatment with MG-132 rescues ERα from degradation by this compound.[2]
Q3: What are the key experimental controls to include when studying this compound?
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Vehicle Control: To control for the effects of the solvent (e.g., DMSO) used to dissolve this compound.
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Positive Control: A known degrader of ERα can be used to ensure the experimental system is responsive.
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Negative Control (Inactive Epimer/Analog): An ideal negative control would be a structurally similar molecule to this compound that does not bind to either ERα or CRBN. This helps to distinguish between targeted degradation and non-specific effects.
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Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG-132) is crucial to demonstrate that the degradation is proteasome-mediated.[2]
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Neddylation Inhibitor Control: Co-treatment with a neddylation inhibitor (e.g., MLN4924) can also be used to confirm the involvement of the Cullin-RING ligase complex.[2]
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CRBN Knockout/Knockdown Cells: Using cells where CRBN has been genetically depleted will show a loss of this compound activity, confirming its dependence on this E3 ligase.[2]
Q4: I am not observing ERα degradation after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to a lack of ERα degradation:
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Suboptimal this compound Concentration: Ensure you are using an appropriate concentration of this compound. A full dose-response curve should be performed to determine the optimal concentration for degradation.
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Incorrect Timepoint: The kinetics of degradation can vary. Perform a time-course experiment to identify the optimal treatment duration. Maximal degradation of ERα by this compound is typically observed between 4-6 hours.[2]
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Low Proteasome Activity: The ubiquitin-proteasome system must be active for degradation to occur. Ensure your cells are healthy and not overly confluent.
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Low CRBN Expression: The target cells must express sufficient levels of CRBN for this compound to function.
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Reagent Quality: Ensure the this compound compound is of high quality and has been stored correctly.
Troubleshooting Guides
Issue 1: No or weak ERα degradation observed in Western Blot
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration. |
| Suboptimal Treatment Duration | Conduct a time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours) to identify the time of maximal degradation. |
| Poor Cell Health | Ensure cells are healthy, within a low passage number, and not confluent, as this can affect proteasome function. |
| Low CRBN Expression | Verify CRBN expression in your cell line by Western Blot or qPCR. |
| This compound Degradation | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. |
| Western Blotting Issues | Please refer to the detailed Western Blot protocol below and general Western Blot troubleshooting guides. |
Issue 2: High Cell Toxicity Observed in Viability Assays
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Use a lower concentration of this compound. The anti-proliferative effects should correlate with ERα degradation. |
| Off-Target Effects | While this compound is reported to be selective, at high concentrations, off-target effects can lead to toxicity. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is low and non-toxic to the cells. |
| On-Target Toxicity | Degradation of ERα is expected to inhibit the proliferation of ER-dependent cells. This may be the desired outcome. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (ERα Degradation) | MCF-7 | 0.15 nM | [1] |
| IC50 (Antagonist Activity) | Biochemical Assay | 59 nM | [1] |
| Time to 50% ERα Degradation | MCF-7 | ~1 hour | [2] |
| Time to Max ERα Degradation | MCF-7 | 4-6 hours | [2] |
Table 2: Effect of Inhibitors on this compound-Mediated ERα Degradation
| Inhibitor | Target | Effect on this compound Activity | Reference |
| MG-132 | Proteasome | Inhibits ERα degradation | [2] |
| MLN4924 | Neddylation | Inhibits ERα degradation | [2] |
| CC-220 | CRBN Ligand | Competes with this compound and inhibits ERα degradation | [2] |
Experimental Protocols
Western Blot for ERα Degradation
Objective: To quantify the levels of ERα protein following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle for the desired time. For inhibitor studies, pre-treat with the inhibitor (e.g., MG-132) for 1-2 hours before adding this compound.
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Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and develop with a chemiluminescent substrate.
-
Image the blot and quantify the band intensities. Normalize the ERα band intensity to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of this compound on cell viability.
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle.
-
Incubate for the desired period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound leading to ERα degradation.
Caption: Experimental workflow to verify proteasome dependency of this compound.
References
PVTX-321 In Vivo Efficacy Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of PVTX-321, a potent and orally bioavailable estrogen receptor (ER) degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional degrader that specifically targets the estrogen receptor alpha (ERα) for degradation.[1][2] It functions as a proteolysis-targeting chimera (PROTAC), composed of a ligand that binds to ERα and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome.[3][4] This degradation of ERα leads to the suppression of ER-mediated signaling pathways that drive the proliferation of ER+/HER2- breast cancer cells.[1][4]
Q2: What is the recommended in vivo model and starting dose for this compound efficacy studies?
The most commonly reported in vivo model for evaluating the efficacy of this compound is the MCF-7 human breast cancer xenograft model in immunocompromised mice.[1][4][5] A frequently cited effective dose is 10 mg/kg, administered orally once daily (QD), which has been shown to induce tumor regression.[1][4][5]
Q3: What are the known pharmacokinetic properties of this compound in mice?
While specific pharmacokinetic parameters such as Cmax, Tmax, and half-life for this compound are not publicly detailed in the provided search results, it is described as having favorable oral bioavailability.[1][4] General pharmacokinetic studies in mice for orally administered small molecules can provide a framework for what to expect.
Q4: How can I confirm that this compound is degrading ERα in my in vivo model?
ERα degradation can be confirmed by collecting tumor tissue from treated and control animals at various time points and analyzing the protein levels of ERα via Western blot. A significant reduction in ERα protein levels in the this compound treated group compared to the vehicle control group would confirm target engagement and degradation. It has been reported that this compound induces dose-dependent degradation of ERα in vivo.[1][4]
Q5: What are some key downstream signaling proteins I can analyze to confirm the pharmacological effect of this compound?
Degradation of ERα by this compound is expected to impact downstream signaling pathways. Key proteins to analyze by Western blot to confirm the pharmacological effect include:
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pS2 (TFF1): A classic estrogen-responsive gene product that is expected to be downregulated.
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Cyclin D1: A key cell cycle regulator downstream of ERα signaling, which should be downregulated.
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GREB1: Another well-established estrogen-responsive gene that is expected to be downregulated.[6][7]
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Phospho-Akt and Phospho-ERK1/2: As ERα signaling can crosstalk with growth factor pathways, assessing the phosphorylation status of key nodes like Akt and ERK1/2 can provide further insights into the compound's effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal or inconsistent tumor growth inhibition | Inadequate Dosing Regimen: The dose or frequency of administration may not be optimal for the specific animal model or tumor burden. | Conduct a dose-response study to determine the most effective dose. Consider increasing the dosing frequency based on pharmacokinetic data if available. Be mindful of the potential "hook effect" with PROTACs, where higher concentrations can lead to reduced efficacy.[8] |
| Poor Oral Bioavailability/Formulation Issues: The formulation may not be optimal for oral absorption in the specific mouse strain being used. | Ensure the formulation is homogenous and stable. Consider using alternative, well-tolerated vehicles. For oral gavage, common vehicles for hydrophobic compounds include solutions with co-solvents like PEG400, Tween 80, or suspensions in methylcellulose. | |
| Variability in Animal Model: Differences in mouse strain, age, or overall health can impact drug metabolism and tumor growth. | Standardize the animal model parameters. Ensure all animals are of a similar age and weight. Monitor animal health closely throughout the study. | |
| Tumor Heterogeneity: The MCF-7 cell line can exhibit heterogeneity, leading to variable tumor take rates and growth kinetics. | Use cells from a consistent passage number and ensure a uniform number of cells are implanted. Consider using a larger group of animals to account for variability. | |
| No significant ERα degradation observed in tumor tissue | Insufficient Drug Exposure at the Tumor Site: The administered dose may not be reaching the tumor at a high enough concentration to induce degradation. | Confirm drug administration was successful. Analyze plasma and tumor concentrations of this compound if analytical methods are available. Consider increasing the dose or optimizing the formulation. |
| Issues with Western Blot Protocol: Technical problems with protein extraction, quantification, or antibody performance can lead to inaccurate results. | Optimize the protein extraction protocol from tumor tissue. Ensure accurate protein quantification. Validate the anti-ERα antibody and use appropriate loading controls (e.g., β-actin, GAPDH). | |
| Timing of Sample Collection: Tumor samples may have been collected at a time point where ERα levels have already recovered. | Collect tumor samples at multiple time points after the last dose to capture the nadir of ERα degradation. A time-course study can help determine the optimal time point for analysis. | |
| Unexpected Toxicity or Adverse Events | Off-Target Effects: Although reported to have a strong preclinical safety profile, off-target effects are a possibility with any new compound.[1] | Monitor animals daily for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). If toxicity is observed, consider reducing the dose or dosing frequency. Perform a preliminary tolerability study with a small cohort of animals. |
| Vehicle-Related Toxicity: The formulation vehicle itself may be causing adverse effects. | Always include a vehicle-only control group to assess the tolerability of the formulation. |
Data Summary
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| MCF-7 | Degradation | DC50 | 0.15 nM | [1][2] |
| Mutant ERα+ cells | Proliferation | IC50 | 59 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound in MCF-7 Xenograft Model
| Dose | Administration | Outcome | Reference |
| 10 mg/kg | Oral, Once Daily (QD) | Tumor Regression | [1][4][5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in an MCF-7 Xenograft Model
-
Animal Model:
-
Use female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.
-
House animals in a specific pathogen-free environment with ad libitum access to food and water.
-
-
Estrogen Supplementation:
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MCF-7 tumors are estrogen-dependent. One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) on the dorsal side of the mouse.
-
-
Tumor Cell Implantation:
-
Culture MCF-7 cells in appropriate media (e.g., MEM with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL human insulin).
-
Harvest cells during the logarithmic growth phase.
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Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
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Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
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Once tumors reach an average volume of 100-150 mm3, randomize the animals into treatment and control groups (n=8-10 mice per group).
-
-
This compound Formulation and Administration:
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Prepare the formulation for oral gavage. A common vehicle for similar compounds is 0.5% methylcellulose in water. Ensure the formulation is a homogenous suspension.
-
Administer this compound orally once daily at the desired dose (e.g., 10 mg/kg).
-
Administer the vehicle-only solution to the control group.
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a specified duration of treatment.
-
At the end of the study, euthanize the animals and excise the tumors.
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A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis and another portion can be fixed in formalin for immunohistochemistry.
-
Protocol 2: Western Blot Analysis of ERα Degradation in Tumor Tissue
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control group.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for in vivo experiments.
Caption: Impact of this compound on the ERα signaling pathway.
References
- 1. Discovery and Characterization of this compound as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2- Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sklslabs.com [sklslabs.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound / SK Bio [delta.larvol.com]
- 6. Targeted degradation of activating estrogen receptor α ligand-binding domain mutations in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of ERα Stability and Estrogen Signaling in Breast Cancer by HOIL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: PVTX-321 Pharmacokinetic and Pharmacodynamic Modeling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with PVTX-321, a potent and orally bioavailable estrogen receptor (ERα) degrader.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional degrader that facilitates the degradation of ERα.[1][5] It functions by forming a complex between ERα and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the ERα protein.[6] This degradation of both wild-type and mutant ERα is intended to overcome resistance to standard endocrine therapies in ER+/HER2- breast cancer.[1][2][5][6]
Q2: What are the key in vitro potency and efficacy parameters of this compound?
A2: In MCF-7 cells, this compound has a DC50 of 0.15 nM for ERα degradation and an IC50 of 59 nM as an antagonist.[1][2] It demonstrates potent anti-proliferative activity in various ER+ breast cancer cell lines, including those with clinically relevant ERα mutations such as Y537S and D538G.[1][2][5]
Q3: What is the oral bioavailability and in vivo efficacy of this compound?
A3: this compound exhibits favorable oral bioavailability across multiple species.[5] In vivo studies have shown that oral administration of this compound leads to dose-dependent degradation of ERα.[1][2][5] A dosage of 10 mg/kg administered once daily (QD) resulted in tumor regression in MCF-7 mouse xenograft models.[1][2][4]
Q4: What is the safety profile of this compound?
A4: Preclinical data indicate that this compound has a strong safety profile with minimal inhibition of cytochrome P450 (CYP) enzymes.[1][2]
Troubleshooting Guides
In Vitro Experiments
Issue 1: Inconsistent ERα Degradation in Western Blot
-
Possible Cause 1: Suboptimal this compound Concentration or Incubation Time.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for maximal ERα degradation in your specific cell line. Maximal degradation in MCF-7 cells is typically observed between 4-6 hours.[6]
-
-
Possible Cause 2: Proteasome Inhibition.
-
Troubleshooting: Ensure that other reagents in your experimental setup are not inadvertently inhibiting the proteasome. As a positive control, co-treatment with a proteasome inhibitor like MG-132 should rescue ERα from degradation.[6]
-
-
Possible Cause 3: Low Cereblon (CRBN) Expression.
-
Troubleshooting: The degradation of ERα by this compound is dependent on CRBN.[6] Confirm CRBN expression in your cell line via Western blot or qPCR. If CRBN expression is low, consider using a different cell line or a lentiviral vector to overexpress CRBN.
-
-
Possible Cause 4: Issues with Antibody.
-
Troubleshooting: Use a validated antibody for ERα. Run appropriate controls, including a positive control cell lysate with known ERα expression and a negative control (e.g., an ER-negative cell line like MDA-MB-231[6]) to ensure antibody specificity.
-
Issue 2: High Variability in Cell Viability Assays
-
Possible Cause 1: Inconsistent Seeding Density.
-
Troubleshooting: Ensure a uniform cell seeding density across all wells of your microplate. Use a multichannel pipette and mix the cell suspension thoroughly before seeding.
-
-
Possible Cause 2: Edge Effects.
-
Troubleshooting: Edge effects in microplates can lead to variations in temperature and evaporation, affecting cell growth. Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Reagent Homogeneity.
-
Troubleshooting: When adding this compound or viability reagents (e.g., MTT, CellTiter-Glo®), ensure proper mixing in each well without disturbing the cell monolayer.
-
In Vivo Experiments
Issue 3: Lack of Tumor Regression in Xenograft Models
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Possible Cause 1: Suboptimal Dosing or Formulation.
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Possible Cause 2: Insufficient Drug Exposure.
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Troubleshooting: Conduct pharmacokinetic studies to measure the plasma concentration of this compound over time. This will help determine if the drug is being absorbed and reaching concentrations sufficient to drive ERα degradation in the tumor tissue.
-
-
Possible Cause 3: Tumor Model Resistance.
Data Presentation
Table 1: In Vitro Pharmacodynamic Profile of this compound
| Parameter | Cell Line | Value | Reference |
| ERα Degradation (DC50) | MCF-7 | 0.15 nM | [1][2] |
| ERα Antagonism (IC50) | Biochemical Assay | 59 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose | Route of Administration | Outcome | Reference |
| MCF-7 Xenograft | 10 mg/kg QD | Oral | Tumor Regression | [1][2][4] |
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
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Cell Culture and Treatment: Plate ER+ breast cancer cells (e.g., MCF-7) at a suitable density. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 4-6 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed ER+ breast cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle-only control.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well and incubate until the formazan crystals are fully dissolved.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound leading to ERα degradation.
Caption: Preclinical experimental workflow for this compound characterization.
References
- 1. Discovery and Characterization of this compound as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2- Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound / SK Bio [delta.larvol.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. sklslabs.com [sklslabs.com]
Fictional Compound Disclaimer: PVTX-321 is a fictional compound created for illustrative purposes. The information provided below is a synthesized guide based on common challenges encountered during in vivo studies of small molecule inhibitors and does not pertain to any real-world compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational small molecule inhibitor of the fictitious Tox-Associated Kinase 1 (TAK1) . TAK1 is a critical node in a signaling pathway that promotes inflammatory responses and cell survival. By inhibiting TAK1, this compound is being studied for its potential anti-cancer properties.
Q2: What are the most common signs of in vivo toxicity observed with this compound?
A2: The primary dose-limiting toxicities observed in preclinical rodent models are hepatotoxicity (liver injury) and myelosuppression (bone marrow suppression). Clinically, this may manifest as weight loss, lethargy, ruffled fur, and hunched posture. Biochemical analysis often reveals elevated liver enzymes and reduced blood cell counts.
Q3: At what dose do toxicities typically appear?
A3: Signs of toxicity are dose-dependent. Mild, reversible hepatotoxicity may be seen at doses of 50 mg/kg/day in mice. Significant myelosuppression and more severe liver injury are often observed at doses exceeding 75 mg/kg/day. Refer to the data tables below for a summary of dose-response relationships.[1][2][3]
Q4: Are the observed toxicities reversible?
A4: In many cases, mild to moderate hepatotoxicity and myelosuppression have been shown to be reversible upon cessation of treatment. However, high-dose administration can lead to irreversible organ damage. A washout period of 7-14 days is recommended to assess reversibility.
Troubleshooting Guides
Issue 1: Animals are exhibiting rapid weight loss (>15%) and lethargy within the first week of dosing.
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Possible Cause: The current dose may be exceeding the maximum tolerated dose (MTD) for the specific animal strain or health status.[2][4]
-
Troubleshooting Steps:
-
Immediate Action: Cease dosing immediately for the affected cohort and provide supportive care (e.g., hydration, supplemental nutrition).
-
Dose Verification: Re-verify the concentration of your dosing solution and the accuracy of your dosing volume calculations.
-
Dose Reduction: Consider reducing the dose by 25-50% in a new cohort of animals.
-
Staggered Dosing: Initiate a dose escalation study in a small group of animals to re-establish the MTD.[1][4] Refer to the Experimental Protocol: Maximum Tolerated Dose (MTD) Study.
-
Formulation Check: Ensure the vehicle formulation is not contributing to the observed toxicity. Run a vehicle-only control group.
-
Issue 2: End-of-study blood analysis shows significantly elevated liver enzymes (ALT/AST).
-
Possible Cause: this compound is inducing hepatotoxicity.[5][6][7]
-
Troubleshooting Steps:
-
Correlate with Dose: Analyze liver enzyme levels across all dose groups to confirm a dose-dependent effect.
-
Histopathology: Perform histopathological analysis of liver tissue to determine the nature and extent of the injury (e.g., necrosis, steatosis, inflammation).[8][9]
-
Interim Monitoring: In future studies, incorporate interim blood collection points (e.g., weekly) to monitor the onset and progression of liver injury. Refer to the Experimental Protocol: Liver Function Monitoring.
-
Mechanism of Injury: Consider conducting additional mechanistic studies (e.g., measuring markers of oxidative stress in liver tissue) to understand the cause of hepatotoxicity.[5]
-
Issue 3: Complete Blood Count (CBC) results show low neutrophil and/or platelet counts.
-
Possible Cause: this compound is causing myelosuppression.[10][11]
-
Troubleshooting Steps:
-
Confirm Lineage Effects: Review the CBC data to see if other cell lineages (e.g., red blood cells, lymphocytes) are also affected.
-
Assess Severity: Grade the severity of the neutropenia and thrombocytopenia. Severe cases may require dose modification or termination of the experiment.
-
Monitor for Clinical Signs: Be vigilant for signs of infection (due to neutropenia) or bleeding/bruising (due to thrombocytopenia).
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Recovery Assessment: If the study design allows, include a recovery cohort where dosing is stopped, and blood counts are monitored to see if they return to baseline.[12][13] Refer to the Experimental Protocol: Complete Blood Count (CBC) Analysis.
-
Data Presentation
Table 1: Dose-Dependent Hepatotoxicity of this compound in Mice (Day 14) Data represents mean values ± standard deviation from a 14-day study.
| Dose Group (mg/kg/day) | ALT (U/L) | AST (U/L) | Observations |
| Vehicle Control | 35 ± 8 | 55 ± 12 | Within normal limits |
| 25 mg/kg this compound | 45 ± 10 | 70 ± 15 | No significant elevation |
| 50 mg/kg this compound | 150 ± 30 | 220 ± 45 | Mild to moderate elevation |
| 75 mg/kg this compound | 450 ± 90 | 600 ± 110 | Significant elevation |
| 100 mg/kg this compound | >1000 | >1200 | Severe elevation, signs of liver necrosis |
Table 2: Dose-Dependent Myelosuppression of this compound in Mice (Day 14) Data represents mean values ± standard deviation from a 14-day study.
| Dose Group (mg/kg/day) | Absolute Neutrophil Count (x10³/µL) | Platelet Count (x10³/µL) | Observations |
| Vehicle Control | 3.5 ± 0.8 | 950 ± 150 | Within normal limits |
| 25 mg/kg this compound | 3.1 ± 0.7 | 890 ± 130 | No significant change |
| 50 mg/kg this compound | 2.0 ± 0.5 | 650 ± 110 | Mild neutropenia and thrombocytopenia |
| 75 mg/kg this compound | 0.9 ± 0.3 | 350 ± 90 | Moderate to severe neutropenia/thrombocytopenia |
| 100 mg/kg this compound | <0.5 | <150 | Severe, life-threatening myelosuppression |
Experimental Protocols
Experimental Protocol: Maximum Tolerated Dose (MTD) Study[1][2][4]
-
Objective: To determine the highest dose of this compound that can be administered for a defined period (e.g., 14 days) without causing unacceptable toxicity or mortality.
-
Animal Model: Use the same species and strain as planned for efficacy studies (e.g., 8-week-old C57BL/6 mice).
-
Group Allocation:
-
Group 1: Vehicle control (n=5)
-
Group 2-5: Escalating doses of this compound (e.g., 25, 50, 75, 100 mg/kg) (n=5 per group).
-
-
Administration: Administer this compound daily via the intended route (e.g., oral gavage) for 14 consecutive days.
-
Monitoring:
-
Record body weight and clinical observations (posture, activity, fur condition) daily.
-
Define humane endpoints, such as >20% body weight loss or severe morbidity, at which animals should be euthanized.
-
-
Endpoint Analysis:
-
At day 14, collect blood for CBC and clinical chemistry (liver enzymes).
-
Perform a gross necropsy, observing major organs for any abnormalities.
-
Weigh key organs (liver, spleen, kidneys).
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, >20% weight loss, or other severe clinical signs.
Experimental Protocol: Liver Function Monitoring[8][9][14]
-
Objective: To assess the impact of this compound on liver function.
-
Sample Collection:
-
Collect blood at baseline (pre-treatment) and at specified time points (e.g., Day 7, 14, and 21) via a suitable method (e.g., submandibular or saphenous vein).[14]
-
For terminal collection, cardiac puncture is preferred to obtain a larger volume.
-
-
Sample Processing:
-
Collect blood into serum separator tubes.
-
Allow blood to clot for 30 minutes at room temperature.
-
Centrifuge at 2000 x g for 10 minutes to separate serum.
-
Carefully aspirate the serum and store at -80°C until analysis.
-
-
Analysis:
-
Use an automated clinical chemistry analyzer to measure key liver enzymes, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Other relevant markers like Alkaline Phosphatase (ALP) and total bilirubin can also be included.
-
-
Data Interpretation: Compare enzyme levels in treated groups to the vehicle control group. A significant increase indicates potential hepatotoxicity.
Experimental Protocol: Complete Blood Count (CBC) Analysis[16][17][18]
-
Objective: To evaluate the effect of this compound on hematopoietic cells.
-
Sample Collection:
-
Analysis:
-
Analyze samples promptly (within 24 hours) using an automated hematology analyzer calibrated for the specific species (e.g., mouse).
-
Key parameters to assess include: White Blood Cell (WBC) count with differential (neutrophils, lymphocytes), Red Blood Cell (RBC) count, hemoglobin, hematocrit, and platelet count.[17]
-
-
Data Interpretation: Compare cell counts between treated and vehicle control groups. A significant decrease in neutrophils (neutropenia) or platelets (thrombocytopenia) is an indicator of myelosuppression.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibition of TAK1.
References
- 1. researchgate.net [researchgate.net]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and using Animal Models of Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo evaluation of liver function by multimodal imaging in an alcohol-induced liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visual method for evaluating liver function: targeted in vivo fluorescence imaging of the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Current strategies for managing myelosuppression in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The impact of myelosuppression on quality of life of patients treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. idexxbioanalytics.com [idexxbioanalytics.com]
- 15. Complete blood count, clinical chemistry, and serology profile by using a single tube of whole blood from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hematology & Clotting Profile – Vetlesions Veterinary diagnostic laboratory [vetlesions.com]
PVTX-321 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PVTX-321, an experimental estrogen receptor (ER) degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional degrader that simultaneously binds to the estrogen receptor alpha (ERα) and the E3 ubiquitin ligase cereblon (CRBN). This proximity induces the ubiquitination of ERα, tagging it for degradation by the proteasome. This leads to the reduction of ERα protein levels in cancer cells.
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated potent anti-proliferative activity in various ER+ breast cancer cell lines, including MCF-7, T47D, and CAMA1.[1] It is also effective against cell lines with clinically relevant ERα mutations such as Y537S and D538G.[2][3]
Q3: What is the recommended solvent for in vitro experiments?
A3: For in vitro assays, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Q4: Is this compound effective against mutant forms of the estrogen receptor?
A4: Yes, this compound is effective in cell lines bearing clinically relevant ERα mutations, including Y537S and D538G, which are associated with resistance to endocrine therapies.[2][3]
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: High variability in cell viability/proliferation assay results.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell counts. Perform a cell titration experiment to determine the optimal seeding density for the specific cell line and assay duration.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile phosphate-buffered saline (PBS) or water to maintain humidity.
-
-
Possible Cause 3: Degradation of this compound in culture medium.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: Incomplete or variable ERα degradation observed by Western blot.
-
Possible Cause 1: Insufficient treatment time or concentration.
-
Solution: Perform a time-course (e.g., 1, 2, 4, 8, 24 hours) and dose-response (e.g., 0.1 nM to 1 µM) experiment to determine the optimal conditions for maximal ERα degradation in your specific cell line. Maximal degradation of ER is reportedly achieved by 4-6 hours.[1]
-
-
Possible Cause 2: Suboptimal protein extraction.
-
Solution: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation during extraction. Ensure complete cell lysis by sonication or mechanical disruption.
-
-
Possible Cause 3: Issues with the ubiquitin-proteasome system in the cells.
-
Solution: As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG-132) or a neddylation inhibitor (e.g., MLN4924).[1] Inhibition of ERα degradation in the presence of these inhibitors confirms that the degradation is dependent on the ubiquitin-proteasome system.
-
In Vivo Xenograft Studies
Issue 3: Inconsistent tumor growth inhibition in animal models.
-
Possible Cause 1: Variability in tumor implantation and size.
-
Solution: Ensure consistent implantation of cancer cells. Randomize animals into treatment groups only after tumors have reached a predetermined, uniform size.
-
-
Possible Cause 2: Issues with drug formulation and administration.
-
Possible Cause 3: Variability in drug metabolism between animals.
-
Solution: Increase the sample size (number of animals per group) to improve statistical power and account for individual variations. Monitor plasma levels of this compound if possible to correlate exposure with efficacy.
-
Data Summary
Table 1: In Vitro Activity of this compound
| Cell Line | ERα Status | DC₅₀ (nM) | IC₅₀ (nM) |
| MCF-7 | Wild-Type | 0.15 | 59 |
| T47D | Wild-Type | Data not available | Potent Inhibition |
| CAMA1 | Wild-Type | Data not available | Potent Inhibition |
| MCF-7 | Y537S Mutant | Potent Degradation | Potent Inhibition |
| MCF-7 | D538G Mutant | Potent Degradation | Potent Inhibition |
DC₅₀: Concentration for 50% degradation of ERα. IC₅₀: Concentration for 50% inhibition of cell proliferation. Data synthesized from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
-
Cell Seeding and Treatment: Seed ER+ breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 4-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for in vitro experiments.
References
Validation & Comparative
A Head-to-Head Comparison of Novel Estrogen Receptor PROTACs: PVTX-321 vs. ARV-471
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical potency and efficacy of two investigational oral PROTAC (Proteolysis Targeting Chimera) estrogen receptor (ER) degraders, PVTX-321 and ARV-471 (Vepdegestrant). Both molecules are in development for the treatment of ER-positive/HER2-negative breast cancer. This comparison is based on publicly available preclinical data.
At a Glance: Key Preclinical Findings
| Parameter | This compound | ARV-471 (Vepdegestrant) |
| Target | Estrogen Receptor α (ERα) | Estrogen Receptor α (ERα) |
| Mechanism of Action | PROTAC-mediated ERα degradation | PROTAC-mediated ERα degradation |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) |
| In Vitro Potency (MCF-7 cells) | DC50: 0.15 nM[1][2] | DC50: ~0.9-2 nM[3][4][5] |
| ERα Antagonism | 5-fold more potent than ARV-471 in a biochemical assay[6] | - |
| In Vivo Efficacy (MCF-7 Xenograft) | Tumor regression at 10 mg/kg (QD)[6][7] | Significant tumor volume regression at 3, 10, and 30 mg/kg (QD)[4][8] |
| In Vivo ER Degradation (MCF-7 Xenograft) | 86% at 30 mg/kg (6 hrs post 3rd dose)[6] | >90% at study termination (doses of 3, 10, and 30 mg/kg)[4][8] |
In-Depth Analysis
Potency: this compound Demonstrates Superior In Vitro Degradation and Antagonism
Preclinical data indicates that this compound is a highly potent degrader of ERα. In the ER-positive breast cancer cell line MCF-7, this compound achieved a half-maximal degradation concentration (DC50) of 0.15 nM.[1][2] In comparison, ARV-471 demonstrated a DC50 of approximately 0.9-2 nM in the same cell line.[3][4][5]
Furthermore, in a direct biochemical comparison, this compound was found to be a 5-fold more potent ERα antagonist than ARV-471.[6] This suggests that in addition to its degradation activity, this compound may more effectively block the function of the estrogen receptor.
Efficacy: Both Compounds Show Robust Anti-Tumor Activity In Vivo
Both this compound and ARV-471 have demonstrated significant anti-tumor efficacy in MCF-7 xenograft models, a standard preclinical model for ER-positive breast cancer.
Oral administration of this compound at a dose of 10 mg/kg once daily (QD) resulted in tumor regression.[6][7] A direct comparison study showed that at the 10 mg/kg dose, this compound had significantly improved efficacy compared to ARV-471. At 30 mg/kg, both compounds showed similar levels of tumor regression.[6]
ARV-471 has also shown robust, dose-dependent anti-tumor activity in the MCF-7 xenograft model, with daily oral doses of 3, 10, and 30 mg/kg leading to significant tumor volume regressions.[4][8] At these doses, ARV-471 treatment resulted in over 90% degradation of the ER protein in the tumor tissue at the end of the study.[4][8] A study directly comparing the two showed that at a 30 mg/kg dose, both this compound and ARV-471 achieved similar levels of ER degradation in the tumor (86% and 84%, respectively) six hours after the third daily dose.[6]
Mechanism of Action and Signaling Pathways
Both this compound and ARV-471 are PROTACs, which are heterobifunctional molecules designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. They consist of a ligand that binds to the target protein (ERα) and another ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon). This brings the E3 ligase into close proximity with ERα, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: General mechanism of action for PROTACs like this compound and ARV-471.
The degradation of ERα by these PROTACs disrupts the estrogen receptor signaling pathway, which is a key driver of growth in ER-positive breast cancers.
Caption: Simplified estrogen receptor signaling pathway and the point of intervention for this compound and ARV-471.
Experimental Protocols
Detailed experimental protocols are essential for the interpretation and replication of scientific findings. Below are generalized protocols for the key experiments cited in this comparison.
ERα Degradation Assay (Western Blot)
This protocol describes the assessment of ERα protein levels in breast cancer cells following treatment with a PROTAC degrader.
1. Cell Culture and Treatment:
-
ER-positive breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the PROTAC (this compound or ARV-471) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) assay.
3. Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane is typically stripped and re-probed with an antibody against a housekeeping protein, such as β-actin.
4. Data Analysis:
-
The intensity of the ERα and loading control bands is quantified.
-
The ERα signal is normalized to the loading control signal.
-
The percentage of ERα degradation is calculated relative to the vehicle-treated control.
Caption: A typical workflow for assessing ERα degradation via Western Blot.
In Vivo Tumor Xenograft Model (MCF-7)
This protocol outlines a general procedure for evaluating the in vivo efficacy of ERα degraders in a mouse xenograft model.
1. Cell Culture and Implantation:
-
MCF-7 cells are cultured in vitro.
-
A specific number of cells (e.g., 1-10 million) are suspended in a suitable medium, often mixed with Matrigel, and subcutaneously or orthotopically (into the mammary fat pad) injected into immunocompromised female mice (e.g., NOD/SCID or nude mice).
-
To support the growth of these estrogen-dependent tumors, mice are often supplemented with an estrogen source, such as a slow-release estradiol pellet implanted subcutaneously.
2. Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
The investigational drug (this compound or ARV-471) is administered orally at specified doses and schedules (e.g., once daily). The control group receives a vehicle solution.
3. Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body weight and general health of the mice are also monitored.
-
At the end of the study, tumors may be excised, weighed, and processed for further analysis, such as Western blotting to determine the level of ERα degradation.
4. Data Analysis:
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
-
Statistical analysis is performed to determine the significance of the anti-tumor effects.
Caption: Workflow for an in vivo MCF-7 xenograft study.
Conclusion
Both this compound and ARV-471 are promising next-generation therapies for ER-positive breast cancer, demonstrating potent ERα degradation and significant anti-tumor activity in preclinical models. The available data suggests that this compound may have a more potent in vitro profile in terms of both ERα degradation and antagonism. In vivo, both compounds are highly effective, with direct comparative data suggesting superior efficacy for this compound at a 10 mg/kg dose in the MCF-7 xenograft model. Further clinical investigation will be crucial to determine the relative therapeutic potential of these two molecules.
References
- 1. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | MOF negatively regulates estrogen receptor α signaling via CUL4B-mediated protein degradation in breast cancer [frontiersin.org]
- 6. sklslabs.com [sklslabs.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
A Preclinical Comparative Analysis of PVTX-321, Fulvestrant, and Other Novel SERDs in ER+ Breast Cancer
For Immediate Release to the Research Community
This guide provides a detailed, data-driven comparison of PVTX-321, a novel heterobifunctional estrogen receptor (ER) degrader, with the established selective ER degrader (SERD) fulvestrant and other emerging oral SERDs. The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical profiles of these agents, supported by experimental data and methodologies.
Introduction to SERDs and the Emergence of this compound
Selective estrogen receptor degraders (SERDs) represent a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer. By binding to the ER, they induce a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome. This dual mechanism of antagonism and degradation offers a potent strategy to overcome resistance to other endocrine therapies. Fulvestrant, the first-in-class SERD, has been a valuable therapeutic agent, though its intramuscular route of administration and limitations in bioavailability have spurred the development of a new generation of orally bioavailable SERDs.
This compound is a preclinical candidate described as a potent, orally bioavailable ERα heterobifunctional degrader.[1][2][3][4] Unlike traditional SERDs, heterobifunctional degraders utilize a different mechanism to induce protein degradation, which may offer advantages in potency and overcoming resistance. This guide will compare the preclinical characteristics of this compound with fulvestrant and other oral SERDs that have entered clinical development, including elacestrant, giredestrant, and camizestrant.
Mechanism of Action: A Visualized Comparison
The canonical estrogen receptor signaling pathway involves estrogen binding to ERα, leading to its dimerization, nuclear translocation, and the transcription of genes that promote cell proliferation. SERDs and heterobifunctional degraders interrupt this pathway by targeting ERα for degradation.
Quantitative Preclinical Data Comparison
The following tables summarize the available preclinical data for this compound, fulvestrant, and other prominent oral SERDs. Direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound | Target | Mechanism | Administration | Development Stage |
| This compound | ERα | Heterobifunctional Degrader | Oral | Preclinical[1][2][3][4] |
| Fulvestrant | ERα | SERD | Intramuscular | Approved |
| Elacestrant | ERα | SERD | Oral | Approved |
| Giredestrant | ERα | SERD | Oral | Clinical[5][6] |
| Camizestrant | ERα | SERD | Oral | Clinical |
| Compound | Cell Line | ER Degradation (DC50) | Anti-proliferative Activity (IC50) | ER Antagonism (IC50) | Reference |
| This compound | MCF-7 | 0.15 nM | Potent activity reported | 59 nM | [2][3] |
| Fulvestrant | MCF-7 | Similar to elacestrant | - | - | [7] |
| Elacestrant | MCF-7 | Similar to fulvestrant | - | - | [7] |
| Giredestrant | MCF-7 | Superior to fulvestrant | - | Superior preclinical potency over fulvestrant | [5] |
| Compound | In Vivo Model | Dose & Schedule | Efficacy | Reference |
| This compound | MCF-7 Xenograft | 10 mg/kg (oral, QD) | Tumor regression | [1][2][3][4] |
| Fulvestrant | Multiple PDX models | - | Active, but less effective than elacestrant in some resistant models | [8] |
| Elacestrant | Multiple PDX models | - | Significant antitumor activity, including in fulvestrant-resistant models | [7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols employed in the preclinical evaluation of these SERDs.
ERα Degradation Assay (Western Blot)
This assay quantifies the reduction in ERα protein levels following treatment with a degrader.
Protocol Summary:
-
Cell Culture and Treatment: ER+ breast cancer cell lines (e.g., MCF-7) are cultured to a specified confluency and then treated with the SERD of interest at a range of concentrations for various time points.
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) assay or a similar method to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific for ERα. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The intensity of the bands corresponding to ERα is quantified and normalized to a loading control (e.g., β-actin or GAPDH). The half-maximal degradation concentration (DC50) is then calculated.
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of the compounds in a living organism.
Protocol Summary:
-
Cell Preparation and Implantation: ER+ breast cancer cells (e.g., MCF-7) are harvested, resuspended in a solution like Matrigel, and implanted subcutaneously into the flank of immunocompromised mice (e.g., female nude mice). Estrogen supplementation is often required for the growth of ER-dependent tumors.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups, including a vehicle control group and groups for each compound being tested.
-
Drug Administration: The compounds are administered according to the planned schedule (e.g., daily oral gavage for oral SERDs, intramuscular injection for fulvestrant).
-
Tumor Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated. Body weight and the general health of the mice are also monitored.
-
Study Endpoint and Analysis: The study is concluded when tumors in the control group reach a specified size or after a predetermined duration. Tumors are then excised, weighed, and may be used for further pharmacodynamic analyses, such as measuring ERα levels by Western blot. The percentage of tumor growth inhibition is calculated to determine efficacy.
Concluding Remarks
The landscape of endocrine therapy for ER+ breast cancer is evolving with the development of novel SERDs that offer the potential for improved efficacy, oral bioavailability, and the ability to overcome resistance mechanisms. This compound, as a heterobifunctional degrader, represents a promising new approach, with potent preclinical activity reported in both wild-type and mutant ERα models.[1][2][3][4] The next generation of oral SERDs, such as elacestrant, giredestrant, and camizestrant, have also demonstrated significant preclinical and clinical activity, in some cases showing superiority to fulvestrant.[5][8]
This guide provides a snapshot of the current preclinical comparative data. As more data from head-to-head studies and clinical trials become available, a clearer picture of the relative strengths and weaknesses of these agents will emerge, ultimately informing the future of endocrine therapy for patients with ER+ breast cancer. The detailed experimental protocols and visualized workflows presented here are intended to provide a valuable resource for the research community in evaluating and contextualizing these new therapeutic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of this compound as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2- Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
PVTX-321 Demonstrates Potent Activity in Endocrine-Resistant ERα Mutant Cell Lines, Outperforming Alternatives
For Immediate Release
A comprehensive analysis of preclinical data reveals that PVTX-321, a novel estrogen receptor alpha (ERα) degrader, exhibits significant efficacy in breast cancer cell lines harboring Y537S and D538G mutations. These mutations are key drivers of resistance to standard endocrine therapies. Comparative data indicates that this compound not only potently inhibits the proliferation of these mutant cell lines but also effectively degrades the mutant ERα protein, offering a promising therapeutic strategy for patients with advanced, endocrine-resistant breast cancer.
The Y537S and D538G mutations in the ERα ligand-binding domain lead to constitutive receptor activation, rendering cancer cells less responsive to traditional antiestrogen treatments. This guide provides a detailed comparison of this compound's activity with other ERα-targeting agents in these challenging-to-treat cell lines, supported by experimental data and detailed protocols.
Comparative Efficacy of ERα Degraders in Mutant Cell Lines
This compound has shown superior or comparable anti-proliferative activity when compared to other selective estrogen receptor degraders (SERDs) such as ARV-471, elacestrant, and fulvestrant in ERα Y537S and D538G mutant cell lines.
| Compound | Cell Line | Anti-proliferative Activity (IC50, nM) | ERα Degradation (DC50, nM) |
| This compound | MCF7-Y537S | Potent Inhibition (Specific value not publicly available, but graphical data suggests high potency) | Not publicly available for mutant lines (0.15 nM in MCF-7 WT)[1] |
| MCF7-D538G | Potent Inhibition (Specific value not publicly available, but graphical data suggests high potency) | Not publicly available for mutant lines | |
| ARV-471 | MCF7-Y537S | Less potent than this compound (graphical data) | Not publicly available for mutant lines |
| MCF7-D538G | Less potent than this compound (graphical data) | Not publicly available for mutant lines | |
| Elacestrant | MCF7-Y537S | Less potent than this compound (graphical data) | Not applicable (SERD, but not a PROTAC) |
| MCF7-D538G | Less potent than this compound (graphical data) | Not applicable | |
| Fulvestrant | MCF7-Y537S | ~22 nM (55-fold higher than WT)[2] | Degradation observed, but at higher concentrations[3] |
| MCF7-D538G | Modest effect on IC50 compared to WT[2] | Degrades D538G mutant protein[3] |
Note: IC50 and DC50 values can vary between studies and experimental conditions. The information for this compound, ARV-471, and Elacestrant in mutant cell lines is based on graphical representations from a conference presentation and specific numerical values are not yet published.
Experimental Methodologies
The following are detailed protocols for the key experiments used to evaluate the activity of this compound and other ERα degraders.
Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of cancer cell lines.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF7, T47D) and their CRISPR-edited Y537S and D538G mutant derivatives.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (this compound, ARV-471, elacestrant, fulvestrant) dissolved in DMSO.
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 5-7 days).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
ERα Degradation Assay (Western Blot)
This assay quantifies the reduction in ERα protein levels following treatment with a degrader compound.
Materials:
-
ERα-positive breast cancer cell lines (wild-type and mutant).
-
6-well plates.
-
Test compounds dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate the proteins by size, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the ERα signal to the loading control. Calculate the half-maximal degradation concentration (DC50) by plotting the percentage of ERα remaining against the compound concentration.
In-Cell Western (ICW) Assay for ERα Degradation
The In-Cell Western assay is a quantitative immunofluorescent method performed in microplates, offering higher throughput than traditional Western blotting.
Materials:
-
ERα-positive breast cancer cell lines.
-
96-well or 384-well plates.
-
Test compounds.
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., LI-COR Intercept® (TBS) Blocking Buffer).
-
Primary antibody against ERα.
-
Infrared dye-conjugated secondary antibody (e.g., IRDye® 800CW).
-
DNA stain for normalization (e.g., DRAQ5™).
-
Infrared imaging system (e.g., LI-COR Odyssey®).
Procedure:
-
Cell Seeding and Treatment: Seed cells in microplates and treat with compounds as described for the Western blot.
-
Fixation and Permeabilization:
-
Remove the treatment medium and fix the cells with the fixation solution for 20 minutes at room temperature.
-
Wash the cells with PBS and then add the permeabilization buffer for 20 minutes.
-
-
Blocking: Wash the cells and add blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-ERα antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the infrared dye-conjugated secondary antibody and a DNA stain for 1 hour at room temperature, protected from light.
-
Imaging: Wash the cells and scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both the target protein (ERα) and the DNA stain. Normalize the ERα signal to the DNA stain to account for cell number variations. Calculate DC50 values as described for the Western blot.
Visualizing the Mechanism of Action and Experimental Design
To better understand the biological context and the experimental approach, the following diagrams illustrate the ERα signaling pathway and the workflow for assessing this compound's activity.
ERα Signaling Pathway with Y537S/D538G Mutations
Workflow for Assessing this compound Activity
References
- 1. Collection - Discovery and Characterization of this compound as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2â Breast Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. Activating ESR1 mutations differentially impact the efficacy of ER antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
PVTX-321: A Novel ER Degrader Demonstrates Superior Efficacy in Tamoxifen-Resistant Breast Cancer Models
For Immediate Release
[City, State] – [Date] – In the ongoing battle against endocrine-resistant breast cancer, a novel proteolysis-targeting chimera (PROTAC), PVTX-321, has emerged as a highly potent therapeutic candidate, demonstrating significant advantages over existing treatments in preclinical models of tamoxifen-resistant breast cancer. This guide provides a comprehensive comparison of this compound with current therapeutic alternatives, supported by available experimental data.
Acquired resistance to tamoxifen, a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer, remains a significant clinical challenge. A key driver of this resistance is the emergence of mutations in the estrogen receptor alpha gene (ESR1). This compound, a heterobifunctional degrader, offers a novel mechanism of action by targeting the ERα protein for degradation through the ubiquitin-proteasome system, effectively eliminating the driver of tumor growth.
Mechanism of Action: A Targeted Approach to ER Degradation
This compound is an orally bioavailable small molecule that induces the degradation of the estrogen receptor.[1] It functions by binding to both the estrogen receptor and the E3 ubiquitin ligase cereblon (CRBN), thereby bringing them into close proximity. This induced proximity leads to the ubiquitination of the ER and its subsequent degradation by the proteasome. This mechanism is distinct from selective estrogen receptor modulators (SERMs) like tamoxifen, which competitively inhibit estrogen binding, and selective estrogen receptor degraders (SERDs) like fulvestrant, which also promote ER degradation, albeit with potentially lower efficiency in some resistant contexts.
Comparative Efficacy in Tamoxifen-Resistant Models
Preclinical studies have highlighted the potent anti-proliferative activity of this compound across multiple ER+ breast cancer cell lines, including those harboring clinically relevant ESR1 mutations such as Y537S and D538G, which are known to confer resistance to tamoxifen.[1]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available in vitro efficacy data for this compound and comparable therapies in relevant breast cancer cell lines. It is important to note that direct head-to-head comparisons in the same tamoxifen-resistant cell line are limited in publicly available data. The data for vepdegestrant (ARV-471), another potent PROTAC ER degrader, is included as a proxy to provide a broader context for the potential of this class of drugs.
| Compound | Cell Line | Key Resistance Mechanism | IC50 / DC50 | Reference |
| This compound | MCF-7 (ER+, WT) | - | DC50: 0.15 nM | [1] |
| This compound | MCF-7 (ER+, WT) | - | IC50 (Antagonism): 59 nM | [1] |
| Vepdegestrant (ARV-471) | MCF-7 (ER+, WT) | - | ≥90% ER Degradation | [2] |
| Vepdegestrant (ARV-471) | ST941/HI (PDX, ESR1 Y537S) | ESR1 Mutation | 102% Tumor Growth Inhibition | [2] |
| Fulvestrant | MCF-7 (ER+, WT) | - | 31%–80% Tumor Growth Inhibition (in vivo) | [2] |
| Elacestrant | ESR1-mutant models | ESR1 Mutation | Improved Progression-Free Survival (Clinical) | [3] |
Note: IC50 refers to the half-maximal inhibitory concentration for cell proliferation or antagonism, while DC50 refers to the half-maximal degradation concentration. Data for different compounds may originate from separate studies with varying experimental conditions.
Experimental Protocols
To ensure transparency and reproducibility, the general methodologies for the key experiments cited are outlined below.
Cell Viability Assay (Crystal Violet Staining)
-
Cell Seeding: Plate tamoxifen-resistant breast cancer cells (e.g., MCF-7/TAMR) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound, fulvestrant, elacestrant, or vehicle control for 72 hours.
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix with 100% methanol for 15 minutes.
-
Staining: Stain the fixed cells with 0.5% crystal violet solution for 20 minutes at room temperature.
-
Washing: Remove the staining solution and wash the plates thoroughly with water to remove excess dye.
-
Solubilization: Air dry the plates and then solubilize the bound dye with 10% acetic acid.
-
Quantification: Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot for ERα Degradation
-
Cell Lysis: Treat tamoxifen-resistant cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize for protein loading.
Conclusion
This compound represents a promising next-generation therapeutic for ER+ breast cancer, particularly in the context of tamoxifen resistance driven by ESR1 mutations. Its potent and efficient degradation of the estrogen receptor offers a distinct advantage over existing endocrine therapies. While direct comparative data with all alternatives in tamoxifen-resistant models is still emerging, the available preclinical evidence strongly supports its continued development. Further clinical investigation is warranted to fully delineate the therapeutic potential of this compound in this patient population with a high unmet medical need.
References
- 1. Discovery and Characterization of this compound as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2- Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral SERDs Poised to Impact Treatment of Hormone Receptor–Positive Breast Cancer - The ASCO Post [ascopost.com]
A Comparative Preclinical Safety and Toxicology Profile of PVTX-321 and Other Next-Generation Estrogen Receptor Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety and toxicology profile of PVTX-321, a novel estrogen receptor (ER) degrader, with other prominent ER degraders, Giredestrant and Fulvestrant. The information is compiled from publicly available data to assist researchers in understanding the potential safety landscape of these therapeutics in the context of ER+/HER2- breast cancer drug development.
Executive Summary
This compound is an orally bioavailable estrogen receptor degrader that has demonstrated a strong preclinical safety profile.[1][2][3] In comparison, Giredestrant also shows an excellent in vitro and in vivo safety profile. Fulvestrant, an established therapy, exhibits minimal toxicity aside from effects related to its antiestrogenic mechanism of action and has been shown to be non-mutagenic and non-clastogenic. While detailed quantitative data for this compound and Giredestrant remains limited in the public domain, this guide synthesizes the available information to provide a preliminary comparative overview.
Mechanism of Action: Estrogen Receptor Degradation
This compound, Giredestrant, and Fulvestrant are all classified as selective estrogen receptor degraders (SERDs). Their primary mechanism involves binding to the estrogen receptor, leading to its ubiquitination and subsequent degradation by the proteasome. This action effectively eliminates the receptor, a key driver of tumor growth in ER-positive breast cancer.
In Vitro Safety Pharmacology
In vitro safety pharmacology studies are crucial for identifying potential adverse effects of a drug candidate on major physiological systems early in development. Key assays include assessments of cytochrome P450 (CYP) enzyme inhibition, hERG channel activity, and genotoxicity.
Cytochrome P450 (CYP) Inhibition
CYP enzymes are critical for drug metabolism, and their inhibition can lead to drug-drug interactions.
Table 1: Comparative In Vitro CYP Inhibition
| Compound | CYP Isoform | IC50 (µM) | Data Source |
| This compound | Multiple Isoforms | Minimal inhibition reported | [1][2][3] |
| Giredestrant | Multiple Isoforms | Low drug-drug interaction liability reported | |
| Fulvestrant | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | No significant inhibition at therapeutic concentrations |
Note: Specific IC50 values for this compound and Giredestrant are not publicly available.
hERG Channel Assay
The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a key indicator of potential cardiotoxicity. Inhibition of this channel can lead to QT interval prolongation and life-threatening arrhythmias.
Table 2: Comparative hERG Inhibition
| Compound | Assay Type | IC50 (µM) | Data Source |
| This compound | Not specified | Data not publicly available | |
| Giredestrant | Not specified | Data not publicly available | |
| Fulvestrant | Not specified | Data not publicly available |
Note: Quantitative data from hERG assays for these compounds are not publicly available.
Genetic Toxicology
Genetic toxicology assays assess the potential of a compound to cause DNA damage, which can lead to mutations and potentially cancer. The Ames test is a widely used initial screen for mutagenicity.
Table 3: Comparative Genotoxicity Profile
| Compound | Ames Test Result | Other Genotoxicity Assays | Data Source |
| This compound | Data not publicly available | Data not publicly available | |
| Giredestrant | Data not publicly available | Data not publicly available | |
| Fulvestrant | Non-mutagenic | Not clastogenic in a standard battery of tests | [4] |
Preclinical Toxicology
Repeat-dose toxicity studies in animal models are conducted to evaluate the overall toxicity profile of a drug candidate and to identify potential target organs of toxicity.
Table 4: Summary of Preclinical Toxicology Findings
| Compound | Species | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) | Data Source |
| This compound | Rat, Dog | Favorable safety profile in non-GLP studies | Data not publicly available | [5] |
| Giredestrant | Preclinical species | Well tolerated in pilot toxicology studies | Data not publicly available | |
| Fulvestrant | Rat, Dog | Minimal toxicity except for antiestrogenic effects (e.g., uterine atrophy). No evidence of non-hormone-related organ toxicity. | Not explicitly stated, but high multiples of clinical exposure were well-tolerated. | [4][6] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized workflows for key in vitro safety and toxicology assays.
In Vitro CYP450 Inhibition Assay Workflow
Methodology: A typical in vitro CYP inhibition assay involves incubating human liver microsomes with a specific probe substrate for a particular CYP isoform in the presence of varying concentrations of the test compound. The formation of the substrate's metabolite is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is then determined.
Ames Test (Bacterial Reverse Mutation Assay) Workflow
Methodology: The Ames test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The bacteria are exposed to the test compound, with and without a metabolic activation system (S9 mix from rat liver). If the compound is mutagenic, it will cause a reverse mutation in the bacteria, allowing them to synthesize histidine and form colonies on the minimal agar plates. The number of revertant colonies is an indication of the mutagenic potential of the compound.
Conclusion
The available preclinical data suggests that this compound possesses a favorable safety profile, consistent with other next-generation oral SERDs like Giredestrant. Both compounds appear to have low potential for drug-drug interactions based on preliminary assessments. Fulvestrant, the established injectable SERD, has a well-characterized and manageable safety profile, with its primary adverse effects being extensions of its pharmacological activity.
A significant data gap exists in the public domain regarding specific quantitative preclinical toxicology data for this compound and Giredestrant. As these compounds advance through clinical development, more comprehensive safety and toxicology data will likely become available, allowing for a more detailed and direct comparison. Researchers are encouraged to consult forthcoming publications and regulatory submissions for the most up-to-date information.
References
- 1. Discovery and Characterization of this compound as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2- Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound / SK Bio [delta.larvol.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. sklslabs.com [sklslabs.com]
- 6. aacrjournals.org [aacrjournals.org]
The Clinical Potential of PVTX-321 for ER+/HER2- Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer treatment is continually evolving. The emergence of novel therapeutic modalities offers the promise of overcoming resistance to standard endocrine therapies and improving patient outcomes. This guide provides a comprehensive comparison of PVTX-321, a preclinical selective estrogen receptor degrader (SERD), with current and emerging therapies. Preclinical data for this compound is presented alongside clinical data for approved and late-stage investigational drugs, offering a forward-looking perspective on its potential clinical utility.
Executive Summary
This compound is an orally bioavailable, heterobifunctional degrader of the estrogen receptor alpha (ERα), also known as a proteolysis-targeting chimera (PROTAC).[1][2][3] Developed by Proteovant Therapeutics, now part of SK Biopharmaceuticals, this compound is currently in the preclinical stage of development.[4] Its mechanism of action, which involves targeting the ERα protein for degradation by the proteasome, offers a potential advantage over traditional estrogen receptor antagonists and modulators, particularly in the context of acquired resistance driven by ESR1 mutations.[1][3] This guide will compare the preclinical profile of this compound with the clinical performance of established and emerging therapies for ER+/HER2- breast cancer, including other SERDs, CDK4/6 inhibitors, and inhibitors of the PI3K/AKT/mTOR pathway.
This compound: Preclinical Performance
This compound has demonstrated potent and robust preclinical activity in various models of ER+/HER2- breast cancer.
In Vitro Activity
| Parameter | Cell Line(s) | Result | Reference |
| ERα Degradation (DC50) | MCF-7 | 0.15 nM | [3] |
| ERα Antagonism (IC50) | Biochemical Assay | 59 nM | [3] |
| Anti-proliferative Activity | ER+ cell lines (MCF-7, T47D, CAMA-1) | Potent inhibition of cell growth | [5] |
| Activity in ESR1 Mutant Models | Cell lines with Y537S and D538G mutations | Potent anti-proliferative activity | [1] |
In Vivo Activity
| Model | Dosing | Key Findings | Reference |
| MCF-7 Xenograft | 10 mg/kg, oral, once daily | Tumor regression | [1][3] |
Comparative Landscape: Current and Emerging Therapies
The treatment paradigm for ER+/HER2- advanced breast cancer has been revolutionized by the introduction of targeted therapies. The following tables summarize the clinical performance of key comparator drug classes.
Selective Estrogen Receptor Degraders (SERDs) & Antagonists
| Drug (Trial) | Mechanism of Action | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Key Adverse Events |
| Fulvestrant | ER antagonist and degrader | Varies by trial and patient population | Varies | Injection site reactions, asthenia, nausea |
| Elacestrant (EMERALD) | Oral SERD | 2.8 months (overall) vs. 1.9 months with standard of care (SoC)[6] | HR 0.75 (overall) vs. SoC[6] | Nausea, musculoskeletal pain, fatigue |
| Camizestrant (SERENA-2) | Oral SERD | 7.2 months (75mg) vs. 3.7 months with fulvestrant[7] | Data immature | Fatigue, arthralgia, nausea |
| Vepdegestrant (Phase 1b) | Oral PROTAC ER degrader | Encouraging clinical activity in heavily pre-treated patients[8] | Data immature | Neutropenia (in combination with palbociclib)[8] |
CDK4/6 Inhibitors (in combination with endocrine therapy)
| Drug (Trial) | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Key Adverse Events |
| Palbociclib (PALOMA-2) | 24.8 months vs. 14.5 months with letrozole alone[9] | 53.9 months vs. 51.2 months with letrozole alone (not statistically significant)[9] | Neutropenia, leukopenia, fatigue |
| Abemaciclib (MONARCH 3) | Not reached vs. 14.7 months with an AI alone (interim)[10] | 66.8 months vs. 53.7 months with an AI alone (not statistically significant)[11] | Diarrhea, neutropenia, fatigue |
| Ribociclib (MONALEESA-2) | 25.3 months vs. 16.0 months with letrozole alone[12][13] | 63.9 months vs. 51.4 months with letrozole alone[14] | Neutropenia, hepatobiliary toxicity, QT prolongation |
PI3K/AKT/mTOR Pathway Inhibitors
| Drug (Trial) | Patient Population | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Key Adverse Events |
| Alpelisib (SOLAR-1) | PIK3CA-mutated | 11.0 months vs. 5.7 months with fulvestrant alone | 39.3 months vs. 31.4 months with fulvestrant alone (not statistically significant)[15] | Hyperglycemia, rash, diarrhea |
| Everolimus (BOLERO-2) | Postmenopausal, progressed on NSAI | 7.8 months vs. 3.2 months with exemestane alone[16] | 31.0 months vs. 26.6 months with exemestane alone (not statistically significant) | Stomatitis, rash, fatigue |
| Capivasertib (CAPItello-291) | Progressed on AI +/- CDK4/6i | 7.2 months vs. 3.6 months with fulvestrant alone[17] | Data immature | Diarrhea, rash, hyperglycemia |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are proprietary to SK Biopharmaceuticals. However, based on published abstracts and general laboratory practices, the following outlines the likely methodologies employed.
ERα Degradation Assay (Western Blot)
-
Cell Culture: ER+ breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified time course (e.g., 4, 8, 24 hours).
-
Lysis: Cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is probed with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). A loading control antibody (e.g., β-actin) is used to ensure equal protein loading.
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The intensity of the ERα band is quantified and normalized to the loading control.
Cell Proliferation Assay
-
Cell Seeding: ER+ breast cancer cells are seeded in multi-well plates.
-
Treatment: Cells are treated with a range of concentrations of this compound or control compounds.
-
Incubation: Plates are incubated for a period of time (e.g., 3-7 days).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo) that quantifies a parameter indicative of cell number, such as metabolic activity or ATP content.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50).
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude or NSG) are used.
-
Tumor Implantation: ER+ breast cancer cells (e.g., MCF-7) are implanted subcutaneously or orthotopically into the mammary fat pad. Estrogen supplementation is typically required for MCF-7 tumor growth.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Treatment Administration: this compound is administered orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways in ER+/HER2- breast cancer and the mechanisms of action of this compound and its comparators.
Caption: Simplified Estrogen Receptor (ER) Signaling Pathway in ER+/HER2- Breast Cancer.
Caption: Mechanism of Action of this compound as an ERα PROTAC Degrader.
Caption: Mechanisms of Action of Key Competitor Drug Classes in ER+/HER2- Breast Cancer.
Conclusion and Future Directions
This compound has demonstrated a promising preclinical profile as a potent and orally bioavailable ERα degrader with activity against both wild-type and mutant forms of the estrogen receptor. Its mechanism of action as a PROTAC offers a differentiated approach to targeting ERα, which may translate into improved efficacy and the ability to overcome resistance to existing endocrine therapies.
The clinical landscape for ER+/HER2- breast cancer is characterized by the use of combination therapies, most notably endocrine therapy with CDK4/6 inhibitors. The emergence of novel oral SERDs and inhibitors of other key signaling pathways is further expanding the therapeutic armamentarium. For this compound to realize its clinical potential, it will need to demonstrate a competitive efficacy and safety profile in clinical trials. Key questions to be addressed will include its single-agent activity in heavily pre-treated patients, its efficacy in combination with CDK4/6 inhibitors and other targeted agents, and its relative performance against other oral SERDs and PROTACs currently in development.
As a preclinical candidate, the journey for this compound to clinical practice is still long. However, its potent and differentiated mechanism of action makes it a molecule of significant interest for the future treatment of ER+/HER2- breast cancer. Continued development and forthcoming clinical data will be critical in defining its ultimate role in the management of this disease.
References
- 1. onclive.com [onclive.com]
- 2. Camizestrant Improves Progression-Free Survival in Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 3. Final Analysis of SOLAR-1: 8-Month Survival Benefit Misses Statistical Significance for Alpelisib - The ASCO Post [ascopost.com]
- 4. deceraclinical.com [deceraclinical.com]
- 5. EMERALD Trial: Elacestrant vs Standard Endocrine Monotherapy for Advanced Breast Cancer After CDK4/6 Inhibition - The ASCO Post [ascopost.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Camizestrant, a next-generation oral SERD, versus fulvestrant in post-menopausal women with oestrogen receptor-positive, HER2-negative advanced breast cancer (SERENA-2): a multi-dose, open-label, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arvinas and Pfizer Announce Interim Data from Phase 1b Trial of Vepdegestrant in Combination with Palbociclib (IBRANCE®) and Plans to Expand Vepdegestrant Development Program | Pfizer [pfizer.com]
- 9. Pfizer Announces Overall Survival Results from Phase 3 PALOMA-2 Trial of IBRANCE® (palbociclib) for the First-Line Treatment of ER+, HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 10. MONARCH 3: Adding Abemaciclib to an Aromatase Inhibitor Improves Outcomes in Metastatic Breast Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 11. Abemaciclib plus a nonsteroidal aromatase inhibitor as initial therapy for HR+, HER2- advanced breast cancer: final overall survival results of MONARCH 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Updated results from MONALEESA-2, a phase III trial of first-line ribociclib plus letrozole versus placebo plus letrozole in hormone receptor-positive, HER2-negative advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MONALEESA-2: Overall Survival Benefit With First-Line Ribociclib Plus Letrozole - The ASCO Post [ascopost.com]
- 15. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Everolimus Plus Exemestane in Postmenopausal Patients with HR+ Breast Cancer: BOLERO-2 Final Progression-Free Survival Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adding Capivasertib to Fulvestrant May Improve Progression-Free Survival in Patients With Advanced HR-Positive Breast Cancer - The ASCO Post [ascopost.com]
Comparative Analysis of PVTX-321 and Palbociclib Combination Therapy
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the combinatorial activity of a novel therapeutic agent, PVTX-321, with the established CDK4/6 inhibitor, Palbociclib. Due to the preclinical nature of this compound, this document serves as a template, outlining the critical experiments and data presentation required to assess potential synergistic effects. For illustrative purposes, this compound is hypothesized to be a PI3K/mTOR pathway inhibitor, a rational combination partner for Palbociclib given the frequent interplay between the cell cycle and PI3K signaling pathways in cancer.
Introduction: Mechanisms of Action
Palbociclib (CDK4/6 Inhibitor): Palbociclib is an FDA-approved oral medication that selectively inhibits cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are crucial for the G1 to S phase transition of the cell cycle.[3] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn blocks cell cycle progression and induces G1 arrest.[2][4][5] This mechanism is particularly effective in hormone receptor-positive (HR+) breast cancer.[1][3]
This compound (Hypothesized PI3K/mTOR Inhibitor): It is hypothesized that this compound is an inhibitor of the Phosphoinositide 3-kinase (PI3K) and/or the mammalian target of rapamycin (mTOR) pathway. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many cancers and can be a mechanism of resistance to CDK4/6 inhibitors.
Combination Rationale: The combination of a CDK4/6 inhibitor and a PI3K/mTOR inhibitor is a promising strategy to overcome or prevent resistance and enhance anti-tumor efficacy.[6][7] By targeting two distinct but interconnected pathways that control cell proliferation and survival, the combination has the potential for synergistic activity.[8][9][10]
Quantitative Data Summary
The following tables are templates for summarizing the quantitative data from in vitro and in vivo experiments.
Table 1: In Vitro Cell Viability (IC50 Values in µM)
| Cell Line | Palbociclib (IC50) | This compound (IC50) | Palbociclib + this compound (IC50) | Combination Index (CI)* |
| [Cancer Type 1] | ||||
| Cell Line A | ||||
| Cell Line B | ||||
| [Cancer Type 2] | ||||
| Cell Line C | ||||
| Cell Line D |
*Combination Index (CI) should be calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Cell Cycle Analysis (% of Cells in Each Phase)
| Treatment Group | Cell Line A (% G1 / S / G2/M) | Cell Line C (% G1 / S / G2/M) |
| Vehicle Control | ||
| Palbociclib (Concentration) | ||
| This compound (Concentration) | ||
| Palbociclib + this compound |
Table 3: In Vivo Tumor Growth Inhibition (TGI)
| Treatment Group | Animal Model 1 (e.g., Xenograft) | Animal Model 2 (e.g., PDX) |
| Tumor Volume (mm³) | % TGI | |
| Vehicle Control | 0% | |
| Palbociclib (Dose) | ||
| This compound (Dose) | ||
| Palbociclib + this compound |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
3.1. Cell Viability Assay This protocol is for determining the half-maximal inhibitory concentration (IC50) of the compounds.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Palbociclib, this compound, and the combination of both for 72 hours.
-
Viability Reagent Addition: Add a viability reagent such as MTT, XTT, or a resazurin-based reagent (e.g., CellTiter-Blue®) to each well.[11]
-
Incubation: Incubate the plates for 1-4 hours at 37°C.[11][12]
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
3.2. Cell Cycle Analysis This protocol outlines the procedure for analyzing cell cycle distribution using flow cytometry.
-
Cell Treatment: Treat cells with the compounds at specified concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[13][14]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[13][15]
-
Flow Cytometry: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
3.3. In Vivo Tumor Growth Inhibition Study This protocol is for evaluating the anti-tumor efficacy of the combination therapy in animal models.
-
Animal Model: Utilize immunodeficient mice (e.g., SCID or nude mice) for xenograft or patient-derived xenograft (PDX) models.
-
Tumor Implantation: Subcutaneously implant cancer cells or tumor fragments into the flanks of the mice.[16]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (Vehicle, Palbociclib, this compound, Combination).[17] Administer the compounds via the appropriate route (e.g., oral gavage for Palbociclib).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[18]
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.[19][20]
Visualizations
Diagram 1: Palbociclib Mechanism of Action
Caption: Palbociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and G1-S transition.
Diagram 2: Hypothetical Combined Pathway Inhibition
Caption: Combined inhibition of the PI3K/mTOR and Cell Cycle pathways by this compound and Palbociclib.
Diagram 3: Experimental Workflow for Combination Study
Caption: A standard workflow for preclinical evaluation of a combination cancer therapy.
References
- 1. Palbociclib - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. PI3K/mTOR inhibition potentiates and extends palbociclib activity in anaplastic thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/mTOR inhibition potentiates and extends palbociclib activity in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palbociclib-based high-throughput combination drug screening identifies synergistic therapeutic options in HPV-negative head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. corefacilities.iss.it [corefacilities.iss.it]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. In vivo tumor growth inhibition studies [bio-protocol.org]
- 17. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ascopubs.org [ascopubs.org]
- 20. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of PVTX-321 Preclinical Findings: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of PVTX-321, a novel estrogen receptor (ER) heterobifunctional degrader, with an alternative agent in the same class, ARV-471. The information is based on publicly available preclinical data and is intended to assist researchers in evaluating the potential of this compound for the treatment of ER+/HER2- breast cancer.
Executive Summary
This compound is an orally bioavailable small molecule designed to target and degrade the estrogen receptor α (ERα), a key driver in the majority of breast cancers.[1][2][3] Preclinical studies have demonstrated its potent antagonist and degradation activity against both wild-type and clinically relevant mutant forms of ERα.[1][3][4] In head-to-head preclinical comparisons, this compound has shown advantages in potency and in vivo efficacy over ARV-471, a clinical-stage ER degrader. This guide will delve into the available data to provide a comprehensive comparative analysis.
Comparative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound and ARV-471.
Table 1: In Vitro Potency and Activity
| Parameter | This compound | ARV-471 | Cell Line/Assay | Source |
| ERα Degradation (DC50) | 0.15 nM | Not Reported | MCF-7 | [3] |
| ER Antagonism (IC50) | 59 nM | ~295 nM (5-fold less potent) | Biochemical Assay | [3][4] |
| Antiproliferative Activity | Potent | Not Reported | MCF-7, T47D, CAMA-1 (ER+) | [1][4] |
| Effect on ER-negative cells | No effect on proliferation | Not Reported | MDA-MB-231 | [4] |
Table 2: In Vivo Efficacy in MCF-7 Xenograft Model
| Treatment | Dose | Outcome | Source |
| This compound | 10 mg/kg | Tumor regression | [1][3] |
| This compound | 30 mg/kg | Tumor regression | [4] |
| ARV-471 | 10 mg/kg | Less efficacy than this compound at the same dose | [4] |
| ARV-471 | 30 mg/kg | Similar tumor regression to this compound at 10 and 30 mg/kg | [4] |
Table 3: In Vivo Pharmacodynamics
| Treatment | Dose | ER Degradation in Tumor (at 6 hrs post 3rd daily dose) | Source |
| This compound | 30 mg/kg | 86% | [4] |
| ARV-471 | 30 mg/kg | 84% | [4] |
Experimental Protocols
The following are descriptions of the key experimental methodologies cited in the preclinical studies.
Cell-Based Assays:
-
Cell Viability/Proliferation: ER+ breast cancer cell lines (MCF-7, T47D, CAMA-1) and an ER- breast cancer cell line (MDA-MB-231) were treated with varying concentrations of this compound to determine its effect on cell growth.[4]
-
ERα Degradation Assay: The concentration-dependent reduction of ERα protein levels was measured in MCF-7 cells treated with this compound to determine the DC50 value.[3]
-
ER Antagonism Assay: A biochemical assay was used to measure the ability of this compound to inhibit the activity of the estrogen receptor, with the IC50 value being determined.[3][4]
-
Transcription Inhibition Assay: The inhibition of GREB1 transcription, an estrogen-responsive gene, was measured in the presence of estradiol to confirm the antagonistic activity of this compound.[4]
In Vivo Xenograft Studies:
-
MCF-7 Xenograft Model: Human MCF-7 breast cancer cells were implanted into mice to establish tumors. The mice were then treated orally with this compound or ARV-471 at specified doses. Tumor volume was measured over time to assess anti-tumor efficacy.[1][3][4]
-
Pharmacodynamic Analysis: Tumor tissues from the xenograft models were collected at specific time points after treatment to measure the levels of ERα protein and assess the extent of in vivo target degradation.[4]
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.
References
Safety Operating Guide
Safe Disposal of PVTX-321: A Procedural Guide
This document provides a comprehensive guide for the proper disposal of PVTX-321, a potent and orally bioavailable estrogen receptor degrader developed for ER+/HER2- breast cancer treatment.[1][2] Given its nature as a potent, biologically active compound, adherence to strict disposal protocols is essential to ensure personnel safety and environmental protection. The following procedures are based on established guidelines for the disposal of hazardous laboratory waste and potent pharmaceutical compounds.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is critical to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound must be treated as a potent, hazardous substance.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety goggles or glasses with side shields.[3]
-
Lab Coat: A dedicated lab coat should be worn.
-
Respiratory Protection: If handling the powder form outside of a certified chemical fume hood or containment device, a suitable respirator is required.[3]
Ensure a spill kit and appropriate decontamination solutions are readily accessible before handling the material.[3][4]
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure this compound, contaminated labware, and solutions.
Step 1: Deactivation of Pure Compound (if feasible and safe)
-
For many potent compounds, chemical deactivation is the preferred first step. However, without a validated deactivation procedure from the manufacturer, this should not be attempted.
-
Default Procedure: Treat all this compound waste as chemically active and hazardous.
Step 2: Segregation of Waste
-
Proper waste segregation is the most critical step. Do not mix this compound waste with general laboratory or domestic trash.
-
Identify and segregate waste into the categories outlined in the table below.
Step 3: Packaging and Labeling Solid Waste
-
Contaminated Solids: This includes items like gloves, bench paper, pipette tips, and vials that have come into direct contact with this compound.
-
Place these items into a dedicated, puncture-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling: The container must be clearly labeled with:
-
"Hazardous Waste - Chemical"
-
"this compound, Solid"
-
Primary Hazard(s) (e.g., "Potent Compound," "Toxic")
-
Date of accumulation start.
-
Step 4: Packaging and Labeling Liquid Waste
-
Aqueous Solutions: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass or high-density polyethylene bottle).
-
Organic Solvents: If this compound is dissolved in a flammable organic solvent, it must be collected in a separate, appropriate container for flammable liquid waste. Never mix aqueous and organic waste streams.
-
Labeling: The liquid waste container must be clearly labeled with:
-
"Hazardous Waste - Liquid"
-
Full chemical names of all contents, including solvents and an estimated concentration of this compound.
-
Primary Hazard(s) (e.g., "Toxic," "Flammable" if applicable).
-
Date of accumulation start.
-
Step 5: Handling Contaminated Sharps
-
Needles, scalpels, or any other sharp objects contaminated with this compound must be disposed of immediately into a designated, puncture-proof sharps container.[4]
-
The sharps container must be labeled as "Sharps Waste - Contaminated with this compound."[4]
Step 6: Storage and Collection
-
Store all sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Arrange for pickup and final disposal through your institution's certified hazardous waste management provider.
Quantitative Data Summary: Waste Streams
The following table summarizes the primary waste streams generated during work with this compound and their prescribed disposal routes.
| Waste Category | Description | Container Type | Disposal Route |
| Solid Chemical Waste | Non-sharp items contaminated with this compound (e.g., gloves, tubes, bench paper, contaminated PPE). | Labeled, lined, puncture-proof container. | Certified Hazardous Waste Incineration |
| Liquid Chemical Waste (Aqueous) | Solutions containing this compound dissolved in water or buffer. | Labeled, sealed, shatter-resistant bottle. | Certified Hazardous Waste Treatment/Incineration |
| Liquid Chemical Waste (Organic) | Solutions containing this compound dissolved in flammable organic solvents. | Labeled, sealed, solvent-safe bottle. | Certified Flammable Liquid Waste Disposal |
| Contaminated Sharps | Needles, syringes, glass slides, or Pasteur pipettes contaminated with this compound. | Labeled, puncture-proof sharps container. | Certified Sharps/Biohazard Incineration |
| Unused/Expired Compound | Pure this compound powder in its original container. | Original, sealed container within a secondary containment bag. | Certified Hazardous Waste Incineration |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials associated with this compound.
Caption: Decision workflow for segregating this compound laboratory waste.
References
Personal protective equipment for handling PVTX-321
Essential Safety and Handling Guide for PVTX-321
Topic: Personal Protective Equipment for Handling this compound
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety protocols for handling this compound, a potent and orally bioavailable estrogen receptor degrader.[1][2][3] Given the nature of this compound as a hazardous drug, adherence to these guidelines is critical to ensure personnel safety and prevent exposure.
Hazard Identification and Risk Assessment
This compound is a heterobifunctional degrader designed to target the estrogen receptor for degradation, with potential applications in treating ER+/HER2- breast cancer.[1][2][4] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds of this nature should be handled as potent and potentially hazardous. All personnel must be trained in the safe handling of potent pharmaceutical compounds.
Assumed Risks:
-
High Potency: Active at low concentrations.
-
Cytotoxic/Hormonal Effects: Potential to affect biological systems upon exposure.
-
Inhalation Hazard: Risk of aerosolization of the solid compound.
-
Dermal and Eye Hazard: Potential for skin and eye irritation or absorption.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for various activities involving this compound. This guidance is based on general principles for handling hazardous drugs.[5][6][7]
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Double chemotherapy gloves (ASTM D6978) | Impermeable, disposable gown | Safety glasses with side shields | Recommended if packaging is compromised |
| Weighing/Aliquoting (Solid) | Double chemotherapy gloves (ASTM D6978) | Impermeable, disposable gown | Face shield and safety goggles | Certified N95 or higher respirator |
| Solution Preparation | Double chemotherapy gloves (ASTM D6978) | Impermeable, disposable gown | Face shield and safety goggles | Use within a certified chemical fume hood |
| In Vitro Experiments | Single or double chemotherapy gloves | Lab coat or disposable gown | Safety glasses with side shields | Not required if handled in a biosafety cabinet |
| In Vivo Dosing | Double chemotherapy gloves (ASTM D6978) | Impermeable, disposable gown | Face shield and safety goggles | N95 respirator if potential for aerosolization |
| Waste Disposal | Double chemotherapy gloves (ASTM D6978) | Impermeable, disposable gown | Safety glasses with side shields | Not generally required |
Handling and Storage Procedures
-
Engineering Controls: All handling of solid this compound and preparation of concentrated stock solutions should be performed in a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area. Follow supplier recommendations for storage temperature.
-
Transport: When transporting this compound, use secondary containment to prevent spills.
Spill Management and Disposal Plan
-
Spill Kit: A spill kit specifically for potent compounds must be readily available.
-
Spill Procedure:
-
Evacuate and secure the area.
-
Don appropriate PPE (respirator, double gloves, gown, and eye protection).
-
Contain the spill using absorbent pads.
-
Clean the area with an appropriate deactivating agent, followed by a rinse with soap and water.
-
Collect all contaminated materials in a designated hazardous waste container.
-
-
Waste Disposal: All disposable PPE and materials contaminated with this compound must be disposed of as cytotoxic or chemical hazardous waste in accordance with institutional and local regulations.[8]
Experimental Protocols
Protocol 1: In Vitro Estrogen Receptor (ER) Degradation Assay
This protocol outlines the methodology for assessing the ER degradation potential of this compound in a cell-based assay.[9]
Methodology:
-
Cell Culture: Culture MCF-7 cells (an ER+ breast cancer cell line) in appropriate media until they reach 70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the estrogen receptor. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the estrogen receptor and the loading control. Normalize the ER signal to the loading control and then to the vehicle control to determine the percentage of ER degradation at each concentration of this compound.
Protocol 2: Experimental Workflow for In Vivo Xenograft Studies
This protocol describes the workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[4][9]
Methodology:
-
Cell Implantation: Implant MCF-7 cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, this compound at various doses).
-
Dosing: Administer this compound or the vehicle control to the mice according to the planned schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm ER degradation).
-
Data Analysis: Plot the average tumor volume for each treatment group over time to assess the anti-tumor efficacy.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated ER degradation.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for this compound in vivo xenograft study.
References
- 1. This compound / SK Bio [delta.larvol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. publications.ashp.org [publications.ashp.org]
- 6. gerpac.eu [gerpac.eu]
- 7. pogo.ca [pogo.ca]
- 8. unsw.edu.au [unsw.edu.au]
- 9. sklslabs.com [sklslabs.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
